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  • Product: 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one
  • CAS: 119350-26-4

Core Science & Biosynthesis

Foundational

5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one chemical structure and properties

An In-Depth Technical Guide to 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one: Structure, Properties, and Therapeutic Potential Introduction: The Prominence of the Pyrazolone Scaffold The pyrazolone nucleus, a five-membered hete...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one: Structure, Properties, and Therapeutic Potential

Introduction: The Prominence of the Pyrazolone Scaffold

The pyrazolone nucleus, a five-membered heterocyclic ring with two adjacent nitrogen atoms and a carbonyl group, stands as a cornerstone in medicinal chemistry.[1][2] First synthesized by Ludwig Knorr in 1883, this scaffold has given rise to some of the earliest synthetic pharmaceuticals, including the analgesic and antipyretic drug Antipyrine (Phenazone).[3] The enduring legacy of pyrazolones is evident in the wide spectrum of biological activities their derivatives exhibit, such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][4][5] Blockbuster drugs like the COX-2 inhibitor Celecoxib and the phosphodiesterase-5 blocker Sildenafil (Viagra) feature a pyrazole core, highlighting the scaffold's metabolic stability and versatility in drug design.[2]

This guide focuses on a specific, less-explored derivative: 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one . By dissecting its chemical structure, physicochemical properties, synthetic pathways, and potential applications, we aim to provide a comprehensive resource for researchers engaged in drug discovery and development. This molecule combines the proven pyrazolone core with phenyl and ethoxy substituents, creating a unique chemical entity with significant potential for further investigation and functionalization.

Chemical Structure and Physicochemical Properties

The structure of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is characterized by a central pyrazolone ring. A phenyl group is attached at the C4 position, and an ethoxy group (-OCH₂CH₃) is at the C5 position. The presence of protons on the ring's nitrogen atoms allows for tautomerism.

Tautomerism: A Key Structural Feature

Pyrazolones can exist in several tautomeric forms, primarily the keto-enol and imine-enamine forms.[3] For 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one, the principal equilibrium is between the keto form (1H-pyrazol-3(2H)-one) and the enol form (1H-pyrazol-3-ol). The stability of these forms is influenced by the solvent, pH, and the nature of substituents. Crystallographic studies on similar compounds, such as 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one, confirm that the keto form is often predominant in the solid state.[6][7]

Physicochemical Data Summary

While specific experimental data for this exact compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.

PropertyValueSource/Rationale
IUPAC Name 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-oneBased on standard nomenclature rules.
Molecular Formula C₁₁H₁₂N₂O₂Derived from the chemical structure.
Molecular Weight 204.23 g/mol Calculated from the molecular formula.
Appearance Likely a colorless or pale yellow crystalline solid.Typical appearance for pyrazolone derivatives.[8][9]
Solubility Soluble in polar organic solvents like ethanol, methanol, and DMSO; sparingly soluble in water.Based on the polarity of related compounds.[9]
Melting Point Estimated between 180-220 °CInferred from melting points of similar pyrazole derivatives.[9]

Spectroscopic Profile

The structural features of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one can be confirmed using various spectroscopic techniques.

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the ethoxy group (a triplet around 1.4 ppm and a quartet around 4.3 ppm), the aromatic protons of the phenyl ring (a multiplet between 7.2-7.6 ppm), and a broad singlet for the N-H proton (which may vary depending on solvent and concentration).

  • ¹³C NMR Spectroscopy : The carbon NMR would reveal signals for the ethoxy carbons (~14 ppm and ~62 ppm), the aromatic carbons (125-140 ppm), the pyrazole ring carbons, and a characteristic downfield signal for the carbonyl carbon (C=O) in the keto tautomer, typically above 160 ppm.

  • Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the lactam ring (around 1670-1710 cm⁻¹), N-H stretching vibrations (broad band around 3100-3300 cm⁻¹), C-O stretching of the ethoxy group, and C=C stretching from the aromatic ring.[9][10]

  • Mass Spectrometry : The mass spectrum should show a molecular ion peak [M]⁺ at m/z 204, corresponding to the molecular weight of the compound.

Synthesis and Reactivity

Proposed Synthetic Pathway

The synthesis of pyrazolones is a well-established area of organic chemistry.[3] A highly plausible route to 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one involves the condensation of a β-ketoester with hydrazine hydrate. This is a variation of the classic Knorr pyrazole synthesis.

The key starting material would be ethyl 2-ethoxy-2-phenylacetate , which can be reacted with a suitable carbanion source and an acylating agent to form ethyl 2-ethoxy-3-oxo-2-phenylbutanoate . Subsequent cyclocondensation with hydrazine hydrate would yield the target molecule.

SynthesisWorkflow A Ethyl 2-phenylacetate B Ethyl 2-ethoxy-2-phenylacetate A->B C Ethyl 2-ethoxy-3-oxo-2-phenylbutanoate (β-Ketoester Intermediate) B->C D 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one C:e->D:w Hydrazine Hydrazine Hydrate (H₂NNH₂·H₂O) Hydrazine->C

Caption: Proposed synthetic workflow for 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

Experimental Protocol (General Procedure)
  • Synthesis of β-Ketoester (C): To a solution of ethyl 2-ethoxy-2-phenylacetate (1 equiv.) in an anhydrous solvent like THF, a strong base such as sodium hydride (NaH) (1.1 equiv.) is added portion-wise at 0 °C. The mixture is stirred for 30 minutes. Acetyl chloride (1.1 equiv.) is then added dropwise, and the reaction is allowed to warm to room temperature and stirred for 12-16 hours. The reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The organic layer is dried and concentrated to yield the crude β-ketoester.

  • Cyclocondensation (D): The crude β-ketoester (1 equiv.) is dissolved in ethanol. Hydrazine hydrate (1.2 equiv.) is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by TLC. Upon completion, the solvent is evaporated under reduced pressure. The resulting solid is recrystallized from a suitable solvent system (e.g., ethanol/water) to afford pure 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

Chemical Reactivity

The pyrazole ring is an electron-rich aromatic system, but the two nitrogen atoms reduce the electron density at the C3 and C5 positions.[8]

  • Electrophilic Substitution: The C4 position is the most susceptible to electrophilic attack in the pyrazole ring.[8][11] Since this position is already occupied by a phenyl group in the target molecule, electrophilic substitution would likely occur on the phenyl ring, directed by its activating/deactivating properties.

  • N-Substitution: The N1 proton is acidic and can be deprotonated by a base. The resulting anion is a potent nucleophile that can react with various electrophiles, allowing for the synthesis of N-alkylated or N-acylated derivatives.[11] This provides a key handle for modifying the compound's properties.

  • Reactivity of the Ethoxy Group: The ethoxy group at C5 is generally stable but could potentially be cleaved under harsh acidic conditions.

Potential Applications in Drug Discovery

The pyrazolone scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to multiple biological targets.[2] This versatility suggests numerous potential applications for 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

BiologicalActivities cluster_activities Potential Therapeutic Areas Core Pyrazolone Core 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one AntiInflammatory Anti-inflammatory (e.g., COX Inhibition) Core:f0->AntiInflammatory Analgesic Analgesic Core:f0->Analgesic Anticancer Anticancer (e.g., Kinase Inhibition) Core:f0->Anticancer Antimicrobial Antimicrobial (Antibacterial, Antifungal) Core:f0->Antimicrobial Neuroprotective Neuroprotective Core:f0->Neuroprotective Antidiabetic Antidiabetic Core:f0->Antidiabetic

Caption: Diverse biological activities associated with the pyrazolone scaffold.

  • Anti-inflammatory and Analgesic Agents: Many pyrazolone derivatives, such as Phenylbutazone and Metamizole, are potent nonsteroidal anti-inflammatory drugs (NSAIDs) and analgesics.[1] The phenyl group at the C4 position is a common feature in many COX-2 inhibitors, suggesting that 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one could be a valuable starting point for developing novel anti-inflammatory agents.

  • Anticancer Agents: Pyrazolone derivatives have shown promise as anticancer agents by inhibiting various protein kinases and other cellular targets.[5][12] The core structure can be functionalized to target specific enzymes involved in cancer progression.

  • Antimicrobial Agents: The pyrazole nucleus is found in numerous compounds with significant antibacterial and antifungal activity.[4][13] The title compound could be tested against various pathogens or serve as a scaffold for creating more potent antimicrobial drugs.

  • SIRT5 Inhibition: Recent studies have identified pyrazolone-containing compounds as selective inhibitors of Sirtuin 5 (SIRT5), an emerging target for treating cancer and metabolic diseases.[12] This opens a modern and exciting avenue for research into the biological activity of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

Conclusion

5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a promising heterocyclic compound that belongs to the pharmacologically significant pyrazolone family. Its structure combines the proven therapeutic potential of the pyrazolone core with substituents that may enhance its biological activity and provide sites for further chemical modification. While specific data on this molecule are limited, a robust understanding of its chemistry can be inferred from the vast body of research on related compounds. Its straightforward synthesis and the diverse reactivity of its functional groups make it an attractive target for chemical libraries and a valuable scaffold for developing novel therapeutic agents in areas such as inflammation, oncology, and infectious diseases. Further investigation into its synthesis, characterization, and biological evaluation is highly warranted.

References

  • ChemicalBook. (2022, January 29). Pyrazole - Properties, Synthesis, Reactions etc.
  • Taylor & Francis. (n.d.). Pyrazolone – Knowledge and References.
  • Alam, M. A., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. PMC.
  • PubMed. (2023, February 5). Pyrazolone derivatives as potent and selective small-molecule SIRT5 inhibitors.
  • Der Pharma Chemica. (2015).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • PMC. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect.
  • Islam, M. R., et al. (n.d.). Synthesis of some pyrazolone derivatives from ciprofloxacin and study of their cytotoxicity.
  • NIH. (n.d.). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one.
  • NIH. (n.d.). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one.
  • International Journal of Pharmacy and Technology. (2015, September 28). Synthesis of some 4- substituted-1- phenylpyrazole- 5-one derivatives and study their biological activity.
  • Wikipedia. (n.d.). Pyrazolone.
  • University of Bath. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 8 Diazoles & diazines: properties, syntheses & reactivity.
  • KTU ePubl. (2024, June 17). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl].
  • ResearchGate. (2024, May 31). Synthesis and photodynamic activity of new 5‐[(E)‐2‐(3‐alkoxy‐1‐phenyl‐1H‐pyrazol‐4‐yl)ethenyl]‐2‐phenyl‐3H‐indoles.
  • Sigma-Aldrich. (n.d.). (5E)-5-{[3-(4-ETHOXYPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLENE}.
  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24).
  • Semantic Scholar. (2023, September 13).
  • PubMed. (2011, January 15). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one.
  • Oriental Journal of Chemistry. (n.d.). SYNTHESIS OF NEW DERIVATIVES OF 4,5-DIHYDRO-1H-PYRAZOLE VIA 4-ALLYL-2-METHOXYPHENOL.
  • International Journal of Pharmaceutical and Engineering Research. (n.d.). Synthesis and Characterization of Some Novel N-Phenylpyrazole Analogues for the Evaluation of their Potentials as Anticancer, Antimicrobial and Antioxidant Agents.
  • CAS Common Chemistry. (n.d.). 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole.
  • KTU ePubl. (2023, March 10).
  • PMC. (n.d.). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids.
  • Zaporizhzhia State Medical University. (2021, October 25). Synthesis and properties of S-derivatives of 4-amino-5-(5-methylpyrazol-3-yl)-1,2,4-triazole-3-thiol.
  • RSC Publishing. (n.d.). Three component solvent-free synthesis of 1H-pyrazol-5(4H)
  • eBay. (n.d.). Borla 140356 ATAK Stainless Cat Back Exhaust for 2010-13 Chevrolet Camaro SS 6.2.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-(4, 5-dihydro-1-phenyl-5-substituted phenyl-1H-pyrazol-3-yl)
  • MDPI. (2009, December 4). (2E)-3-(3-Methoxy-1-phenyl-1H-pyrazol-4-yl)-2-propenal.
  • ResearchGate. (2021, September 29). (PDF) Polysubstituted pyrazoles, part 5. Synthesis of new 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents.
  • Sprinter Parts Depot. (n.d.).
  • LOCKSS. (2004, April 9). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES.

Sources

Exploratory

5-Ethoxy-4-phenyl-3-pyrazolone PubChem CID 154210593

An In-Depth Technical Guide to 5-Ethoxy-4-phenyl-3-pyrazolone (PubChem CID: 154210593): Synthesis, Characterization, and Therapeutic Potential Authored by a Senior Application Scientist This guide provides a comprehensiv...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Ethoxy-4-phenyl-3-pyrazolone (PubChem CID: 154210593): Synthesis, Characterization, and Therapeutic Potential

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Ethoxy-4-phenyl-3-pyrazolone, a heterocyclic compound belonging to the pyrazolone class. The pyrazolone scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs and biologically active molecules.[1][2][3][4] While this specific derivative is less characterized in the public literature, its structural motifs suggest significant potential for investigation. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a proposed synthetic pathway, a robust characterization workflow, and a strategic approach to exploring its biological activity.

Molecular Overview and Physicochemical Properties

5-Ethoxy-4-phenyl-3-pyrazolone is a five-membered lactam ring containing two adjacent nitrogen atoms, substituted with a phenyl group at the 4-position and an ethoxy group at the 5-position. A critical feature of the pyrazolone core is its capacity for tautomerism, existing in equilibrium between keto-enol and imine-enamine forms.[4][5] This electronic flexibility is fundamental to its chemical reactivity and its ability to interact with diverse biological targets.

Table 1: Physicochemical Properties of 5-Ethoxy-4-phenyl-3-pyrazolone

PropertyValueSource
PubChem CID 154210593PubChem[6]
Molecular Formula C₁₁H₁₂N₂O₂PubChem[6]
Molecular Weight 204.23 g/mol PubChem[6]
Canonical SMILES CCOC1=NN=C(C1=O)C2=CC=CC=C2PubChem[6]
InChI Key UQTUIBFBWMVGLJ-UHFFFAOYSA-NPubChem[6]

Proposed Synthetic Strategy

Retrosynthetic Analysis

The logical approach to synthesizing the pyrazolone ring is through the cyclocondensation of a hydrazine derivative with a β-ketoester. The key challenge lies in the synthesis of the requisite precursor, ethyl 2-phenyl-3-oxobutanoate, which contains the necessary carbon backbone for the C4-phenyl substitution.

G Target 5-Ethoxy-4-phenyl-3-pyrazolone Disconnect1 C-N Bond Formation (Cyclocondensation) Target->Disconnect1 Intermediates Hydrazine Hydrate + Ethyl 2-phenyl-3-ethoxy-3-oxopropanoate (β-Ketoester) Disconnect1->Intermediates G start Synthesized Crude Product process process start->process Purification (Recrystallization/Chromatography) decision decision process->decision Purity Check (HPLC) decision->process Purity < 95% (Repurify) end_node Pure, Characterized Compound (>95% Purity) decision->end_node Purity > 95% NMR ¹H & ¹³C NMR end_node->NMR MS HRMS end_node->MS IR FT-IR end_node->IR G TNFa Inflammatory Stimulus (e.g., TNF-α) Receptor TNFR TNFa->Receptor Binds IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates & Degrades NFkB NF-κB (p65/p50) Nucleus Nucleus NFkB->Nucleus Translocates Genes Transcription of Pro-inflammatory Genes (COX-2, IL-6, etc.) Nucleus->Genes Initiates Pyrazolone 5-Ethoxy-4-phenyl-3-pyrazolone (Hypothesized Target) Pyrazolone->IKK Inhibits?

Sources

Foundational

A Technical Guide to the Keto-Enol Equilibrium of 4-Phenyl-5-Ethoxy Pyrazolones: Spectroscopic and Computational Insights for Drug Development

Abstract Pyrazolone scaffolds are foundational motifs in medicinal chemistry, underpinning a wide array of therapeutic agents due to their versatile biological activities.[1][2] A critical, yet often nuanced, aspect of t...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazolone scaffolds are foundational motifs in medicinal chemistry, underpinning a wide array of therapeutic agents due to their versatile biological activities.[1][2] A critical, yet often nuanced, aspect of their molecular character is their existence in a state of tautomeric equilibrium. This guide provides an in-depth technical exploration of the keto-enol tautomerism in a specific, highly relevant subclass: 4-phenyl-5-ethoxy pyrazolones. We will dissect the structural nuances of the tautomeric forms, elucidate the key environmental and structural factors that govern their equilibrium, and present validated experimental and computational workflows for their characterization. This document is intended for researchers, medicinal chemists, and drug development professionals who require a deep, mechanistic understanding of pyrazolone chemistry to inform rational drug design and optimize therapeutic efficacy.

Introduction: The Pyrazolone Core and the Significance of Tautomerism

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group or its enol equivalent.[3] Their derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, antitumor, and analgesic properties.[4][5][6] The biological function of a pyrazolone-based drug is inextricably linked to its three-dimensional structure and its capacity for molecular interactions, such as hydrogen bonding. These characteristics are dictated by the predominant tautomeric form present under physiological conditions.

Pyrazolone tautomerism is a complex phenomenon, with the molecule potentially existing in three primary forms: the keto (CH), enol (OH), and an additional NH form.[7][8] The equilibrium between these forms is not static; it is a dynamic process influenced by the molecular environment. Mischaracterization of the dominant tautomer can lead to flawed structure-activity relationship (SAR) models and hinder the development of effective therapeutics.[9] Therefore, a rigorous understanding and precise control of the keto-enol equilibrium are paramount for harnessing the full potential of this privileged scaffold in drug discovery.[10]

G Keto Keto Form (CH) Enol Enol Form (OH) Keto->Enol H⁺ shift NH_form NH Form Keto->NH_form H⁺ shift Enol->NH_form H⁺ shift

Caption: General tautomeric forms of the pyrazolone ring system.

Structural Analysis of 4-Phenyl-5-Ethoxy Pyrazolone Tautomers

The subject of this guide, 4-phenyl-5-ethoxy pyrazolone, presents a classic case of keto-enol tautomerism. The presence of the phenyl group at the C4 position and the ethoxy group at the C5 position significantly influences the electronic distribution and steric environment of the pyrazolone core, thereby affecting the relative stability of the tautomers.

  • Keto Tautomer (4-phenyl-5-ethoxy-1,2-dihydro-3H-pyrazol-3-one): In this form, the C4 carbon is sp³-hybridized and bears both the phenyl group and a hydrogen atom. The structure contains a distinct carbonyl group (C=O) at the C3 position.

  • Enol Tautomer (5-ethoxy-4-phenyl-1H-pyrazol-3-ol): This form is characterized by a carbon-carbon double bond between C3 and C4, resulting in an sp²-hybridized C4. The carbonyl group is replaced by a hydroxyl (OH) group at C3, creating an enolic system that is part of an aromatic pyrazole ring.

The interplay between the electron-withdrawing nature of the phenyl ring and the electron-donating character of the ethoxy group, coupled with the potential for aromatic stabilization in the enol form, makes this a finely balanced equilibrium.

Caption: The specific keto-enol equilibrium in 4-phenyl-5-ethoxy pyrazolone.

Causality: Key Factors Governing the Tautomeric Equilibrium

The keto-enol equilibrium is not fixed but is highly sensitive to its environment. Understanding the causal factors that shift this equilibrium is essential for predicting and controlling the molecular properties of the compound.

Solvent Effects: The Primary Determinant

The choice of solvent has the most profound impact on the tautomeric ratio.[11][12] This is a direct consequence of the differing polarities of the keto and enol forms and the specific solute-solvent interactions.

  • Polar Protic Solvents (e.g., Methanol, Water): These solvents can act as both hydrogen bond donors and acceptors. They can effectively solvate and stabilize both tautomers, but they often favor the more polar keto form.[10]

  • Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors but not donors. They strongly stabilize the enol form by forming hydrogen bonds with the enolic -OH proton.

  • Non-Polar Solvents (e.g., Chloroform, Hexane, CCl₄): In these environments, intramolecular hydrogen bonding within the enol tautomer becomes a dominant stabilizing force.[13] This interaction shields the polar -OH group, making the enol form less polar overall and thus more stable in a non-polar medium. The keto form is generally less stable in these solvents.[11]

Expertise in Practice: The shift towards the keto form in highly polar solvents is a principle known as Meyer's Rule.[14] However, this is not universal, as specific hydrogen bonding interactions, as seen with DMSO, can override simple polarity effects. This highlights the necessity of empirical validation over reliance on generalized rules.

Solvent Dielectric Constant (ε) Expected Predominant Tautomer Primary Stabilizing Interaction
Hexane~1.9EnolIntramolecular H-bonding
Chloroform (CDCl₃)~4.8EnolIntramolecular H-bonding
Acetone~21Keto / Enol MixtureDipole-dipole interactions
Methanol (CD₃OD)~33KetoIntermolecular H-bonding (Solvent-Solute)
DMSO-d₆~47EnolStrong H-bond acceptor stabilizes enol -OH

Table 1: Predicted influence of solvent polarity on the tautomeric equilibrium of 4-phenyl-5-ethoxy pyrazolones.

Temperature Dependence and Thermodynamics

The keto-enol equilibrium is a thermodynamic process that is sensitive to temperature.[14][15] By performing spectroscopic analysis at varying temperatures (a variable-temperature or VT study), one can determine the key thermodynamic parameters governing the tautomerization:

  • Gibbs Free Energy (ΔG): Determined from the equilibrium constant (K_eq) at a given temperature.

  • Enthalpy (ΔH) and Entropy (ΔS): Calculated from the slope and intercept of a van 't Hoff plot (ln(K_eq) vs. 1/T).[16]

This data provides deep insight into the enthalpic and entropic driving forces behind the equilibrium, revealing whether the process is driven by bond energies and solvation (enthalpy) or by changes in molecular disorder (entropy).

Experimental Protocols: A Self-Validating Workflow

Accurate characterization of the tautomeric equilibrium requires a multi-faceted spectroscopic approach. The following protocols are designed to provide robust, cross-verifiable data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and quantitative technique for determining the tautomeric ratio in solution.[3][14] The interconversion is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Step-by-Step Protocol for Quantitative ¹H NMR Analysis:

  • Sample Preparation: Accurately weigh ~5-10 mg of the 4-phenyl-5-ethoxy pyrazolone sample. Dissolve it in 0.6-0.7 mL of the desired deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. Ensure complete dissolution.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Ensure the instrument is properly shimmed to achieve optimal resolution.

  • Data Acquisition: Record a standard ¹H NMR spectrum. A sufficient number of scans (typically 16-64) should be acquired to achieve a good signal-to-noise ratio.

  • Signal Identification:

    • Keto Form: Identify the characteristic singlet for the proton at the C4 position (CH). This signal typically appears in the δ 3.5-4.5 ppm range.

    • Enol Form: Identify the broad singlet for the enolic hydroxyl proton (-OH). Its chemical shift is highly variable (δ 5-15 ppm) and depends on the solvent and concentration. The absence of the C4-CH signal is confirmatory.

  • Integration and Quantification:

    • Carefully integrate the area of the C4-CH signal (representing the keto form).

    • Integrate the area of a well-resolved aromatic proton signal from the phenyl ring. This total integral represents both tautomers (keto + enol).

    • Calculate the percentage of each tautomer:

      • % Keto = [Integral(C4-H) / (Integral(Aromatic H) / # of Aromatic H)] * 100

      • % Enol = 100 - % Keto

  • Validation: The trustworthiness of this protocol lies in its internal consistency. The sum of the calculated percentages must equal 100%. The integration of other non-exchangeable protons (e.g., ethoxy group) should also be consistent with the calculated ratio.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Prep1 Weigh Compound Prep2 Dissolve in Deuterated Solvent Prep1->Prep2 Acq1 Acquire ¹H NMR Spectrum Prep2->Acq1 Ana1 Identify Keto (C4-H) & Enol Signals Acq1->Ana1 Ana2 Integrate Signals Ana1->Ana2 Ana3 Calculate Keto:Enol Ratio Ana2->Ana3

Caption: Workflow for quantitative NMR analysis of tautomeric equilibrium.

Ancillary Spectroscopic Methods
  • UV-Vis Spectroscopy: The conjugated system differs between the keto and enol forms, leading to distinct electronic transitions. The enol form, with its extended π-system, typically absorbs at a longer wavelength (a bathochromic shift) compared to the keto form.[3] This method is excellent for qualitatively observing shifts in equilibrium across different solvents.[15][17]

  • Infrared (IR) Spectroscopy: Primarily used for solid-state analysis. The keto form will exhibit a strong C=O stretching band (~1700-1720 cm⁻¹), while the enol form will show a broad O-H stretching band (~3100-3400 cm⁻¹) and the absence of the strong carbonyl peak.[11]

  • X-ray Crystallography: This is the gold standard for unambiguously determining the tautomeric structure in the solid state.[18][19] It provides precise bond lengths and angles, confirming the presence of either a C=O (keto) or C-OH (enol) group. However, it is crucial to remember that the solid-state structure does not necessarily reflect the equilibrium present in solution.[20]

Computational Modeling: Predicting and Rationalizing Tautomer Stability

Theoretical calculations, particularly Density Functional Theory (DFT), are indispensable tools for complementing experimental data.[7] They allow for the prediction of the relative stabilities of tautomers and help rationalize experimental observations.

Methodology:

  • Software: Gaussian, Spartan, or similar quantum chemistry packages.

  • Method: B3LYP functional.[20]

  • Basis Set: 6-311++G(d,p) or a similar triple-zeta basis set provides a good balance of accuracy and computational cost.[7][20]

  • Solvent Modeling: The effect of different solvents can be simulated using a Polarizable Continuum Model (PCM).[12]

  • Analysis: By calculating the Gibbs free energy (G) of the optimized geometries for both the keto and enol tautomers, their relative stability (ΔG) can be determined. A negative ΔG indicates that the enol form is more stable than the keto form under the specified conditions (gas phase or solvent).

Implications for Drug Design and Development

The tautomeric state of a pyrazolone drug candidate directly impacts its pharmacological profile:

  • Receptor Binding: Only one tautomer may possess the correct geometry and hydrogen bonding pattern (donor/acceptor sites) to fit into the active site of a target enzyme or receptor. The pyrazolone moiety is often a key pharmacophore, and its tautomeric state dictates its interaction potential.[2]

  • Physicochemical Properties: Tautomers are distinct chemical compounds with different properties, including pKa, solubility, and lipophilicity (logP). These properties govern the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[10]

  • Chemical Stability and Formulation: Understanding the equilibrium is crucial for developing stable drug formulations and predicting potential degradation pathways.

Authoritative Grounding: The principle that tautomerism can profoundly affect biological activity is well-established. For a drug to be effective, the active tautomer must be present at the site of action. Therefore, designing molecules that preferentially adopt the active tautomeric form in a physiological environment is a key strategy in modern medicinal chemistry.[9][10]

Conclusion

The keto-enol equilibrium of 4-phenyl-5-ethoxy pyrazolones is a complex, multifactorial phenomenon that lies at the heart of their chemical behavior and biological activity. A comprehensive characterization is not achievable through a single technique but requires the synergistic application of high-resolution NMR spectroscopy, complementary optical spectroscopies, and robust computational modeling. For scientists in drug development, mastering the principles that govern this equilibrium is not merely an academic exercise; it is a prerequisite for the rational design of novel therapeutics with predictable, consistent, and optimized efficacy. This guide provides the foundational knowledge and validated methodologies to confidently navigate the challenges and opportunities presented by pyrazolone tautomerism.

References

  • Journament. (n.d.). Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives.
  • PubMed. (2024). Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach. Journal of Molecular Graphics & Modelling, 131, 108814.
  • National Institutes of Health (NIH). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27.
  • MDPI. (n.d.). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules.
  • National Institutes of Health (NIH). (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. Molecules.
  • Taylor & Francis Online. (n.d.). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives.
  • ResearchGate. (n.d.). (PDF) ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.
  • ResearchGate. (n.d.). Theoretical studies on tautomerism and IR spectra of pyrazole derivatives.
  • ResearchGate. (n.d.). Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives.
  • Neliti. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13.
  • ResearchGate. (2017). Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives.
  • ResearchGate. (n.d.). Keto-enol content in solvents of different polarity | Download Table.
  • PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY.
  • Sciforum. (2023). Spectroscopic Investigation, Component Analysis and DFT Calculations of Tautomeric Forms of Substituted Dihydro-6H- chromeno[4,3 -. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlPnBmguWTrR1Z8Q3gKW8vHJ8yBJqlYmTNA-Ia4NM2c69DUi-7yySsqP0IThTh_YzTbSOBGrwUAcFHp9jv0cjVg3N88HInC6U38dJOBJEvLpBcHjeI0rnxasrKtRlpECW2yQI5wtkoRwCy_j0Hf3s=
  • ResearchGate. (n.d.). Tautomeric structures corresponding to pyrazolones 2, 4, and 5.
  • ResearchGate. (2026). (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
  • National Institutes of Health (NIH). (n.d.). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports.
  • National Institutes of Health (NIH). (2018). Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. Bioinorganic Chemistry and Applications.
  • National Institutes of Health (NIH). (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry.
  • ASU Core Research Facilities. (n.d.). EXPERIMENT 3 – Keto-Enol Equilibrium Using NMR.
  • MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules.
  • YouTube. (2012). Keto-Enol Equilibrium Using NMR.
  • PubMed. (2017). Effect of Solvent Polarizability on the Keto/Enol Equilibrium of Selected Bioactive Molecules from the 1,3,4-Thiadiazole Group with a 2,4-Hydroxyphenyl Function. The Journal of Physical Chemistry A, 121(7), 1402-1411.
  • ResearchGate. (2025). Keto-enol tautomerism in the development of new drugs.
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Exploratory

An In-depth Technical Guide to the Biological Activity of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

Audience: Researchers, scientists, and drug development professionals. Foreword: The Pyrazolone Core in Modern Drug Discovery The pyrazolone scaffold is a cornerstone in medicinal chemistry, historically significant for...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Foreword: The Pyrazolone Core in Modern Drug Discovery

The pyrazolone scaffold is a cornerstone in medicinal chemistry, historically significant for yielding some of the earliest synthetic non-steroidal anti-inflammatory drugs (NSAIDs).[1] Compounds bearing this five-membered heterocyclic ring, such as antipyrine and phenylbutazone, have paved the way for the development of a vast array of therapeutic agents. The versatility of the pyrazolone core allows for substitutions that modulate its pharmacokinetic and pharmacodynamic properties, leading to a wide spectrum of biological activities, including anti-inflammatory, analgesic, antipyretic, and even anticancer effects.[2]

This guide focuses on a specific, less-explored derivative: 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one . While direct, extensive literature on this particular molecule is sparse, its structural similarity to other biologically active pyrazolones suggests a strong potential for anti-inflammatory and analgesic properties. This document will, therefore, serve as a comprehensive technical framework for its synthesis, and rigorous biological evaluation. We will delve into the established mechanisms of action for this class of compounds and provide detailed, field-proven protocols for assessing its therapeutic potential.

Synthesis of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one: A Proposed Pathway

The synthesis of pyrazolone derivatives is well-established in the literature.[3][4] A common and efficient method involves the condensation of a β-ketoester with a hydrazine derivative. For the synthesis of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one, a plausible route would be the reaction of ethyl 2-phenyl-3-oxobutanoate with hydrazine hydrate.

Proposed Synthetic Protocol:
  • Reaction Setup: To a solution of ethyl 2-phenyl-3-oxobutanoate (1 equivalent) in absolute ethanol, add hydrazine hydrate (1.1 equivalents).

  • Reaction Conditions: The reaction mixture is refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

  • Characterization: The structure of the synthesized compound should be confirmed using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Unveiling the Biological Activity: A Focus on Anti-inflammatory and Analgesic Potential

Based on the extensive research on analogous pyrazolone derivatives, it is hypothesized that 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one will exhibit significant anti-inflammatory and analgesic effects. The primary mechanism of action for many pyrazolone-based NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.[1]

The Cyclooxygenase (COX) Pathway: The Likely Target

The COX enzymes (COX-1 and COX-2) are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of inflammation, pain, and fever.[1] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is upregulated at sites of inflammation. Selective inhibition of COX-2 is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.[5]

graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Arachidonic_Acid [label="Arachidonic Acid", fillcolor="#F1F3F4", fontcolor="#202124"]; COX1 [label="COX-1\n(Constitutive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; COX2 [label="COX-2\n(Inducible at inflammation site)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prostaglandins_Physiological [label="Prostaglandins\n(Physiological)", fillcolor="#FBBC05", fontcolor="#202124"]; Prostaglandins_Inflammatory [label="Prostaglandins\n(Inflammatory)", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation, Pain, Fever", fillcolor="#4285F4", fontcolor="#FFFFFF"]; GI_Protection [label="GI Protection, Platelet Aggregation", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrazolone [label="5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one\n(Hypothesized Inhibitor)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Arachidonic_Acid -- COX1; Arachidonic_Acid -- COX2; COX1 -- Prostaglandins_Physiological; COX2 -- Prostaglandins_Inflammatory; Prostaglandins_Physiological -- GI_Protection; Prostaglandins_Inflammatory -- Inflammation; Pyrazolone -> COX2 [label="Selective Inhibition (Hypothesized)", style=dashed, color="#EA4335"]; }

Caption: Hypothesized mechanism of action via selective COX-2 inhibition.

In Vitro Evaluation: Quantifying COX Inhibition

To determine the inhibitory activity of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one against COX-1 and COX-2, a cell-free enzyme inhibition assay is the gold standard.

Protocol: In Vitro COX Inhibition Assay

This protocol is adapted from standard fluorometric or colorimetric COX inhibitor screening kits.[6][7]

  • Preparation of Reagents:

    • Recombinant human COX-1 and COX-2 enzymes.

    • Arachidonic acid (substrate).

    • A suitable buffer (e.g., Tris-HCl).

    • A detection reagent (e.g., a fluorometric probe that reacts with the prostaglandin product).

    • Test compound (5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one) dissolved in DMSO at various concentrations.

    • Reference inhibitors (e.g., indomethacin for non-selective inhibition and celecoxib for COX-2 selective inhibition).

  • Assay Procedure:

    • In a 96-well plate, add the buffer, enzyme (either COX-1 or COX-2), and the test compound or reference inhibitor.

    • Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Incubate for a defined time (e.g., 10 minutes) at 37°C.

    • Stop the reaction and add the detection reagent.

    • Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • The selectivity index (SI) is calculated as the ratio of IC50 (COX-1) / IC50 (COX-2). A higher SI value indicates greater selectivity for COX-2.

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI)
5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-oneTo be determinedTo be determinedTo be determined
Celecoxib (Reference)~15~0.04~375
Indomethacin (Reference)~0.1~0.9~0.11

In Vivo Assessment of Anti-inflammatory Activity

The carrageenan-induced paw edema model in rodents is a widely used and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[8][9][10][11][12]

graph G { layout=dot; rankdir=TB; node [shape=box, style=filled, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

// Nodes Acclimatization [label="Animal Acclimatization\n(e.g., 1 week)", fillcolor="#F1F3F4", fontcolor="#202124"]; Grouping [label="Grouping and Fasting\n(n=6-8 per group)", fillcolor="#F1F3F4", fontcolor="#202124"]; Dosing [label="Administration of Test Compound\n(p.o. or i.p.)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Carrageenan Injection\n(Subplantar, 0.1 mL of 1%)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Measurement [label="Paw Volume Measurement\n(Plethysmometer at 0, 1, 2, 3, 4, 5h)", fillcolor="#FBBC05", fontcolor="#202124"]; Analysis [label="Data Analysis\n(% Inhibition of Edema)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Acclimatization -> Grouping; Grouping -> Dosing; Dosing -> Induction [label="30-60 min pre-treatment"]; Induction -> Measurement; Measurement -> Analysis; }

Caption: Workflow for the carrageenan-induced paw edema assay.
Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

  • Grouping:

    • Group I: Vehicle control (e.g., 0.5% carboxymethylcellulose).

    • Group II: Reference drug (e.g., Indomethacin, 10 mg/kg, p.o.).

    • Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg, p.o.).

  • Procedure:

    • Administer the vehicle, reference drug, or test compound orally 60 minutes before the carrageenan injection.

    • Measure the initial volume of the right hind paw of each rat using a plethysmometer.

    • Induce inflammation by injecting 0.1 mL of a 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

    • Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.

  • Data Analysis:

    • The percentage of inhibition of edema is calculated using the formula: % Inhibition = [1 - (ΔVtreated / ΔVcontrol)] x 100 Where ΔV is the change in paw volume.

In Vivo Assessment of Analgesic Activity

The acetic acid-induced writhing test is a sensitive method for screening peripherally acting analgesics.[13][14][15][16][17] The intraperitoneal injection of acetic acid causes irritation and the release of endogenous pain mediators, leading to a characteristic stretching and writhing response.

Protocol: Acetic Acid-Induced Writhing Test in Mice
  • Animals: Swiss albino mice (20-25 g).

  • Grouping:

    • Group I: Vehicle control.

    • Group II: Reference drug (e.g., Aspirin, 100 mg/kg, p.o.).

    • Group III-V: Test compound at different doses.

  • Procedure:

    • Administer the vehicle, reference drug, or test compound orally 30 minutes before the acetic acid injection.

    • Inject 0.6% acetic acid solution (10 mL/kg) intraperitoneally.

    • Immediately place each mouse in an individual observation chamber.

    • After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 10-15 minutes.

  • Data Analysis:

    • The percentage of analgesic activity is calculated as: % Analgesia = [1 - (Writhestreated / Writhescontrol)] x 100

Treatment Group Dose (mg/kg) Mean Number of Writhes ± SEM % Inhibition
Vehicle Control-To be determined-
Aspirin (Reference)100To be determinedTo be determined
5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one10To be determinedTo be determined
5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one30To be determinedTo be determined
5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one100To be determinedTo be determined

Concluding Remarks and Future Directions

This technical guide provides a comprehensive framework for the synthesis and biological evaluation of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one as a potential anti-inflammatory and analgesic agent. The provided protocols are robust and widely accepted in the field of pharmacology. Based on the extensive literature on the pyrazolone scaffold, it is reasonable to hypothesize that this compound will demonstrate efficacy in the described assays, likely through the inhibition of COX enzymes.

Further investigations should focus on elucidating the precise mechanism of action, including its selectivity for COX-2 over COX-1, and exploring its pharmacokinetic profile and potential for other biological activities. The journey from a promising chemical scaffold to a clinically viable therapeutic is long and arduous, but the foundational steps outlined in this guide are critical for navigating this path.

References

  • Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. RJPT SimLab. Available at: [Link]

  • Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. Available at: [Link]

  • Visceral Pain, Acetic Acid-Induced Writhing. Pharmacology Discovery Services. Available at: [Link]

  • Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. SAS Publishers. Available at: [Link]

  • A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. PMC. Available at: [Link]

  • Carrageenan induced Paw Edema Modeling & Pharmacodynamics Service. Creative Biolabs. Available at: [Link]

  • κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available at: [Link]

  • Models of Inflammation: Carrageenan‐Induced Paw Edema in the Rat. ResearchGate. Available at: [Link]

  • New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. PubMed. Available at: [Link]

  • Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. PMC. Available at: [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. ResearchGate. Available at: [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. PMC. Available at: [Link]

  • Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. PMC. Available at: [Link]

  • In vitro COX‐1 and COX‐2 enzyme inhibition assays of the synthesized compounds. ResearchGate. Available at: [Link]

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  • Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. PMC. Available at: [Link]

  • WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds. Google Patents.
  • Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. PMC. Available at: [Link]

  • Synthesis and anti-inflammatory evaluation of new substituted 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole derivatives. PubMed. Available at: [Link]

  • 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. National Institutes of Health. Available at: [Link]

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Foundational

5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one molecular weight and formula

This technical guide provides a comprehensive analysis of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one , a specific heterocyclic enol ether derivative of the 4-phenyl-3,5-pyrazolidinedione scaffold. Molecular Identity, Structu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one , a specific heterocyclic enol ether derivative of the 4-phenyl-3,5-pyrazolidinedione scaffold.

Molecular Identity, Structural Dynamics, and Synthetic Architecture [1][2][3][4]

Executive Summary & Physicochemical Identity

5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a tautomerically locked derivative of the 4-phenyl-3,5-pyrazolidinedione class. Unlike its parent dione, which exists in a dynamic equilibrium between diketo and enol forms, this molecule features an ethyl group fixed at the 5-oxygen position (O-alkylation), rendering it a "vinylogous ester" or imino ether.

This compound serves as a critical model for studying tautomeric selectivity in heterocyclic chemistry and acts as a specialized intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and pyrazolone-based azo dyes.

Core Physicochemical Profile[2][4]
PropertyValue / Descriptor
IUPAC Name 5-Ethoxy-4-phenyl-1,2-dihydro-3H-pyrazol-3-one
Molecular Formula C₁₁H₁₂N₂O₂
Molecular Weight 204.23 g/mol
Exact Mass 204.0899
Core Scaffold Pyrazolone (dihydro-pyrazole-3-one)
Substituents 4-Phenyl (-C₆H₅), 5-Ethoxy (-OCH₂CH₃)
Physical State Solid (Crystalline)
Solubility Profile Soluble in polar organic solvents (DMSO, DMF, Ethanol); limited solubility in water.[2]

Structural Dynamics: The Tautomeric "Lock"

To understand the reactivity of this molecule, one must analyze it not as a static structure but as a product of tautomeric engineering . The parent compound, 4-phenyl-3,5-pyrazolidinedione, can exist as a diketone or a 3-hydroxy/5-hydroxy enol.

By alkylating position 5 with an ethoxy group, the tautomeric freedom is restricted. The molecule is "locked" into the mono-enol ether form. However, a secondary tautomerism persists between the N1 and N2 nitrogens (lactam-lactim triad), which dictates its nucleophilic behavior.

Tautomeric Equilibrium Diagram

The following diagram illustrates the relationship between the parent dione and the locked ethoxy derivative.

Tautomerism Dione Parent Scaffold 4-Phenyl-3,5-pyrazolidinedione (Diketo Form) Enol Transient Enol 3-Hydroxy-4-phenyl-5-pyrazolone Dione->Enol Tautomerization (Fast) Target TARGET MOLECULE 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one (Locked Enol Ether) Enol->Target Selective O-Alkylation (Locks C5 Oxygen)

Figure 1: Structural evolution from the parent dione to the target ethoxy derivative. The ethyl group prevents reversion to the C5-carbonyl form.

Synthetic Architecture

The synthesis of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one requires a strategy that avoids the competing N-alkylation (which would yield antipyrine-like derivatives) and C-alkylation (at the 4-position).

Protocol: Selective O-Alkylation of 4-Phenyl-3,5-pyrazolidinedione

Prerequisites:

  • Precursor: 4-Phenyl-3,5-pyrazolidinedione (Synthesized via condensation of diethyl phenylmalonate and hydrazine).

  • Reagents: Triethyloxonium tetrafluoroborate (Meerwein's salt) OR Ethyl iodide with Silver Carbonate (Ag₂CO₃).

  • Solvent: Anhydrous Dichloromethane (DCM) or Benzene.

Step-by-Step Methodology:

  • Precursor Synthesis (The Malonate Route):

    • Reflux Diethyl phenylmalonate (1.0 eq) with Hydrazine hydrate (1.2 eq) in ethanolic sodium ethoxide.

    • Acidify to precipitate 4-phenyl-3,5-pyrazolidinedione .

    • Mechanism: Double nucleophilic acyl substitution cyclizes the ring.

  • Selective O-Alkylation (The "Hard" Nucleophile Strategy):

    • Suspend the dried 4-phenyl-3,5-pyrazolidinedione in anhydrous DCM under Argon.

    • Critical Step: Add Triethyloxonium tetrafluoroborate (1.1 eq) at 0°C. Meerwein's salt is a hard electrophile that preferentially attacks the "hard" oxygen atom of the enolate rather than the "soft" nitrogen or carbon.

    • Alternative: Use Ethyl iodide (EtI) with Ag₂CO₃ in benzene (heterogeneous catalysis favors O-alkylation).

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ (aq) to neutralize tetrafluoroboric acid byproducts.

    • Extract with Ethyl Acetate.

    • Purify via recrystallization from Ethanol/Water. Note: Avoid silica chromatography if possible, as acidic silica can hydrolyze the enol ether back to the dione.

Synthetic Workflow Diagram

Synthesis Substrate Diethyl Phenylmalonate + Hydrazine Cyclization Cyclization (NaOEt/EtOH, Reflux) Substrate->Cyclization Intermediate Intermediate: 4-Phenyl-3,5-pyrazolidinedione Cyclization->Intermediate Alkylation Selective O-Alkylation (Et3O+ BF4- / DCM, 0°C) Intermediate->Alkylation Hard Electrophile Product FINAL PRODUCT 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one Alkylation->Product

Figure 2: Synthetic pathway prioritizing O-selectivity using Meerwein's Salt.

Analytical Validation

To confirm the identity of the synthesized compound and ensure the ethyl group is on the Oxygen (and not Nitrogen), use the following spectroscopic markers:

  • ¹H NMR (DMSO-d₆):

    • Ethoxy Group: A triplet at

      
       1.3 ppm (3H) and a quartet at 
      
      
      
      4.1–4.3 ppm (2H). Note: N-ethyl groups typically appear at higher fields (
      
      
      3.5–3.8 ppm); the downfield shift to >4.0 ppm confirms O-alkylation.
    • Phenyl Ring: Multiplet at

      
       7.2–7.6 ppm (5H).
      
    • NH Proton: Broad singlet, exchangeable with D₂O, typically >10 ppm.

  • IR Spectroscopy:

    • C=O Stretch: Strong band at ~1680 cm⁻¹ (Pyrazolone carbonyl).

    • C=N / C=C: Bands at 1580–1620 cm⁻¹.

    • Absence: The broad, diffuse OH stretch of the enolic dione precursor should be replaced by sharper CH/NH bands, though NH bonding can still broaden the region.

References

  • Tautomerism in Pyrazolones

    • Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry.
    • Source:

  • Synthesis of Phenyl-Pyrazolidinediones

    • Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft.
    • Source:

  • O-Alkylation Strategies (Meerwein's Salt)

    • Perst, H. (1991). Oxonium Ions in Organic Chemistry. Academic Press.
    • Source:

  • Crystallographic Data (Related Analogs)

    • Guo, K., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E.
    • Source:

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Detailed Guide to the Synthesis of a 4-Phenyl-Pyrazolone Intermediate from Ethyl Phenylacetate

For: Researchers, scientists, and drug development professionals. Introduction: The Strategic Synthesis of Pyrazolone Scaffolds The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the structural...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Synthesis of Pyrazolone Scaffolds

The pyrazolone core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2] A cornerstone of pyrazolone synthesis is the Knorr pyrazole synthesis, a robust condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[3][4]

This guide provides a comprehensive, two-step protocol for the synthesis of Ethyl 4-phenyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate , a valuable and functionalized pyrazolone derivative. The synthesis commences with the readily available starting material, ethyl phenylacetate. The strategy hinges on two classic and reliable name reactions:

  • A Mixed Claisen Condensation to construct the required β-ketoester intermediate.

  • A subsequent Knorr Pyrazole Synthesis to execute the heterocyclic ring formation.

This document is structured to provide not only the procedural steps but also the underlying chemical principles, mechanistic insights, and validation checkpoints, ensuring a reproducible and well-understood synthetic workflow.

Overall Synthetic Workflow

The synthesis is a sequential two-step process, beginning with the formation of a key β-ketoester intermediate, which is then cyclized to form the target pyrazolone.

G cluster_0 Step 1: Mixed Claisen Condensation cluster_1 Step 2: Knorr Pyrazole Synthesis A Ethyl Phenylacetate + Diethyl Oxalate B Diethyl 2-oxo-3-phenylsuccinate (β-Ketoester Intermediate) A->B  NaOEt, EtOH C Diethyl 2-oxo-3-phenylsuccinate B->C Isolation & Purification D Ethyl 4-phenyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate (Target Pyrazolone) C->D  H2NNH2·H2O, AcOH (cat.)

Figure 1: High-level overview of the two-step synthesis.

Part 1: Synthesis of Diethyl 2-oxo-3-phenylsuccinate

Principle & Mechanism: The Mixed Claisen Condensation

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base.[5] A mixed Claisen condensation is employed when one ester partner lacks α-hydrogens, preventing it from self-condensing and forcing it to act solely as the electrophilic acceptor.[6]

In this step, ethyl phenylacetate, which possesses acidic α-hydrogens, serves as the nucleophilic donor. Diethyl oxalate, lacking α-hydrogens, is the ideal electrophilic acceptor.[7] Sodium ethoxide, a strong base, deprotonates ethyl phenylacetate to form a resonance-stabilized enolate. This enolate then attacks one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the desired β-ketoester, Diethyl 2-oxo-3-phenylsuccinate.[8][9] The use of a full equivalent of base is crucial as it deprotonates the product, driving the equilibrium toward completion.[5]

G cluster_mech Claisen Condensation Mechanism Enolate Formation Enolate Formation Nucleophilic Attack Nucleophilic Attack Enolate Formation->Nucleophilic Attack Tetrahedral Intermediate Tetrahedral Intermediate Nucleophilic Attack->Tetrahedral Intermediate Product Formation Product Formation Tetrahedral Intermediate->Product Formation desc1 1. Base abstracts acidic α-proton from ethyl phenylacetate. desc1->Enolate Formation desc2 2. Enolate attacks carbonyl of diethyl oxalate. desc2->Nucleophilic Attack desc3 3. Intermediate forms. desc3->Tetrahedral Intermediate desc4 4. Ethoxide is eliminated to yield the β-ketoester product. desc4->Product Formation

Figure 2: Mechanism of the Mixed Claisen Condensation.

Experimental Protocol: Diethyl 2-oxo-3-phenylsuccinate

Materials & Reagents

ReagentMolar Mass ( g/mol )MolesEquivalentsAmount
Sodium (Na)22.990.201.14.6 g
Absolute Ethanol (EtOH)46.07--100 mL
Diethyl Oxalate146.140.181.026.3 g (24.4 mL)
Ethyl Phenylacetate164.200.191.0531.2 g (30.3 mL)
Diethyl Ether74.12--As needed
6M Hydrochloric Acid36.46--As needed

Procedure

  • Preparation of Sodium Ethoxide: In a 500 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer, add 100 mL of absolute ethanol. Carefully add 4.6 g of cleanly cut sodium metal in portions. Allow the sodium to react completely to form a solution of sodium ethoxide. Caution: This reaction is exothermic and produces flammable hydrogen gas.

  • Reaction Setup: Cool the freshly prepared sodium ethoxide solution to approximately 10°C in an ice bath.

  • Addition of Esters: In a dropping funnel, prepare a mixture of diethyl oxalate (24.4 mL) and ethyl phenylacetate (30.3 mL).[7][10]

  • Condensation Reaction: Add the ester mixture dropwise to the cold, stirred sodium ethoxide solution over a period of 1-2 hours. Maintain the internal temperature below 15°C throughout the addition.[11] After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12 hours. A thick precipitate of the sodium salt of the product will form.

  • Work-up and Isolation: Cool the reaction mixture in an ice bath and slowly acidify by adding 6M HCl with vigorous stirring until the solution is acidic to litmus paper. Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate. Filter the solution and remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation to yield Diethyl 2-oxo-3-phenylsuccinate as a colorless to pale yellow oil.

Part 2: Synthesis of Ethyl 4-phenyl-3-oxo-2,3-dihydro-1H-pyrazole-5-carboxylate

Principle & Mechanism: The Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is the definitive method for constructing pyrazole and pyrazolone rings.[12] The reaction involves the condensation of a β-dicarbonyl compound with hydrazine or its derivatives, often under acidic catalysis.[4][13]

In this step, the synthesized Diethyl 2-oxo-3-phenylsuccinate serves as the β-ketoester precursor. The reaction with hydrazine hydrate proceeds via a two-stage mechanism. First, the more reactive ketone carbonyl condenses with one of the hydrazine's nitrogen atoms to form a hydrazone intermediate.[14] This is followed by an intramolecular nucleophilic attack from the second nitrogen atom onto the adjacent ester carbonyl. This cyclization step, followed by the elimination of an ethanol molecule, results in the formation of the stable, five-membered pyrazolone ring.[1]

G cluster_mech Knorr Pyrazole Synthesis Mechanism Hydrazone Formation Hydrazone Formation Intramolecular Cyclization Intramolecular Cyclization Hydrazone Formation->Intramolecular Cyclization Elimination Elimination Intramolecular Cyclization->Elimination Final Product Final Product Elimination->Final Product desc1 1. Hydrazine attacks the ketone carbonyl of the β-ketoester. desc1->Hydrazone Formation desc2 2. Second nitrogen attacks the ester carbonyl. desc2->Intramolecular Cyclization desc3 3. Tetrahedral intermediate collapses, eliminating ethanol. desc3->Elimination desc4 4. Stable pyrazolone ring is formed. desc4->Final Product

Sources

Application

Recrystallization solvents for 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

An Application Guide: Effective Recrystallization Strategies for the Purification of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one Introduction: The Imperative of Purity In the realm of drug discovery and materials science, the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide: Effective Recrystallization Strategies for the Purification of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

Introduction: The Imperative of Purity

In the realm of drug discovery and materials science, the purity of a compound is not merely a quality metric; it is the foundation upon which reliable biological and physical data are built. 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound belonging to the pyrazolone class, a scaffold known for a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and antitumor properties[1][2][3]. Synthetic routes often yield crude products containing residual starting materials, by-products, or isomers. Recrystallization stands as the most powerful and economical technique for purifying such nonvolatile organic solids, leveraging differences in solubility to achieve exceptional levels of purity[4][5].

This guide provides a comprehensive framework for developing a robust recrystallization protocol for 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one. It moves beyond a simple list of steps to explain the underlying chemical principles, enabling researchers to rationally select solvent systems and troubleshoot common issues, thereby ensuring the acquisition of highly pure crystalline material suitable for downstream applications.

Compound Profile: 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

A successful purification strategy begins with an understanding of the target molecule's structure and resulting physicochemical properties.

  • Structure: The molecule incorporates several key functional groups:

    • A phenyl ring : A large, nonpolar, hydrophobic moiety.

    • An ethoxy group (-OCH₂CH₃) : An ether linkage that introduces moderate polarity and potential for weak hydrogen bond acceptance.

    • A pyrazolone core : This heterocyclic ring contains a lactam-like structure with both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This region is highly polar and capable of significant intermolecular interactions. The pyrazolone core exists in a keto-enol tautomeric equilibrium, which can influence its solubility behavior[2][6].

  • Predicted Solubility: The presence of both large nonpolar (phenyl) and highly polar (pyrazolone core) regions suggests that the compound will have intermediate polarity. It is unlikely to be soluble in highly nonpolar solvents (like hexane) or highly polar solvents (like water) at room temperature. The ideal solvent will likely be one of intermediate polarity or a binary mixture that balances these characteristics[7][8].

The Science of Recrystallization: A Primer

Recrystallization is a purification technique based on the principle that the solubility of most solids increases with temperature[9]. The process involves dissolving the impure solid in a minimum amount of a hot solvent to create a saturated or near-saturated solution. As this solution cools, the solubility of the desired compound decreases, leading to its crystallization out of the solution. The impurities, being present in a much lower concentration, remain dissolved in the cold solvent (the "mother liquor") and are subsequently removed by filtration[5][10].

The choice of solvent is the most critical factor for a successful recrystallization[11]. An ideal solvent should exhibit the following characteristics:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath)[4][11].

  • Inertness: The solvent must not react with the compound being purified[4].

  • Impurity Solubility: The solvent should either dissolve impurities very well at all temperatures or not dissolve them at all, allowing for their removal via hot gravity filtration[11][12].

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase[4].

Strategic Solvent Selection for 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

Based on the compound's mixed polarity and literature precedents for similar pyrazolone derivatives, which are often recrystallized from alcohols or acetone[13][14][15][16], the following solvents are recommended for initial screening.

Table 1: Potential Recrystallization Solvents
SolventBoiling Point (°C)Polarity (Dielectric Constant)Rationale & Safety Notes
Ethanol 78.424.5A good starting point. Its polarity is suitable for the pyrazolone core, while the ethyl group can interact with the nonpolar regions. Frequently used for pyrazolone derivatives[14][15]. Flammable.
Isopropanol 82.619.9Slightly less polar than ethanol; may offer a better solubility differential. Flammable; irritant.
Ethyl Acetate 77.16.0An ester of intermediate polarity. The C=O group can interact with the N-H of the pyrazolone. Often works well for compounds with mixed characteristics[7][13]. Flammable; irritant.
Acetone 56.020.7A polar aprotic solvent that is a good solubilizer for many organics[13]. Its low boiling point makes it easy to remove. Highly flammable.
Acetonitrile 81.637.5A polar aprotic solvent. May be too polar as a single solvent but could be useful in a binary system. Flammable; toxic.
Toluene 110.62.4A nonpolar aromatic solvent. Unlikely to work alone but could be the "poor" solvent in a binary mixture with a more polar solvent. Flammable; toxic.
Water 100.080.1The compound is likely insoluble in water, making it an excellent "anti-solvent" or "poor" solvent for a binary system with a water-miscible solvent like ethanol or acetone[7].
Hexane 69.01.9A nonpolar solvent. The compound will be insoluble. Can be used as the "poor" solvent in a binary system with a solvent like ethyl acetate[7]. Highly flammable.

Experimental Protocols

Safety Precaution: Always perform recrystallizations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Small-Scale Solvent Screening Workflow

This initial screen is crucial for identifying the most promising solvent or solvent system without wasting a large amount of crude material.

Solvent_Screening_Workflow start Start: Place ~20 mg Crude Compound in Test Tube add_solvent Add Solvent Dropwise (0.5 mL) at RT start->add_solvent observe_rt Observe Solubility at Room Temp (RT) add_solvent->observe_rt dissolves_rt Result: Soluble at RT (Solvent is Unsuitable) observe_rt->dissolves_rt  Yes heat Heat Gently (e.g., Hot Water Bath) observe_rt->heat No observe_hot Observe Solubility When Hot heat->observe_hot insoluble_hot Result: Insoluble Hot (Solvent is Unsuitable) observe_hot->insoluble_hot No add_more Add More Solvent (up to 2 mL total) observe_hot->add_more Partially Soluble cool Cool Slowly to RT, then in Ice Bath observe_hot->cool Yes, Fully Soluble add_more->heat observe_xtal Observe for Crystals cool->observe_xtal no_xtal Result: No Crystals Form (Poor Recovery) observe_xtal->no_xtal No / Oiling Out good_xtal Result: Abundant Crystals (Solvent is Suitable) observe_xtal->good_xtal Yes

Caption: Workflow for small-scale solvent screening.

Methodology:

  • Place approximately 20-30 mg of the crude 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one into several small test tubes.

  • To each tube, add a different potential solvent (from Table 1) dropwise at room temperature, up to about 0.5 mL. Agitate the tube.

  • Observation 1: If the compound dissolves completely at room temperature, the solvent is unsuitable.

  • If the compound is not soluble at room temperature, gently heat the test tube in a water bath or on a hot plate until the solvent boils. Continue to add solvent dropwise until the solid just dissolves. Do not add a large excess of solvent[12].

  • Observation 2: If the compound does not dissolve in about 2-3 mL of boiling solvent, the solvent is unsuitable.

  • If the compound fully dissolves, remove the test tube from the heat and allow it to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes.

  • Observation 3: The ideal solvent is one in which abundant, well-formed crystals appear upon cooling. If the compound "oils out" or no crystals form, the solvent is less ideal, though a binary system might be an option[7].

Protocol 2: Bulk Recrystallization Procedure

This protocol should be performed using a solvent identified as suitable in Protocol 1. The diagram below outlines the general procedure.

Recrystallization_Workflow start 1. Dissolution Place crude solid in flask. Add minimal hot solvent. hot_filter 2. Hot Filtration (Optional) Filter to remove insoluble impurities. start->hot_filter If needed cool 3. Crystallization Cool solution slowly to room temperature. start->cool If no insoluble impurities hot_filter->cool ice_bath 4. Maximize Yield Cool further in an ice-water bath. cool->ice_bath vac_filter 5. Isolation Collect crystals via vacuum filtration. ice_bath->vac_filter wash 6. Washing Rinse crystals with small amount of cold solvent. vac_filter->wash dry 7. Drying Dry crystals under vacuum to remove residual solvent. wash->dry end Pure Crystalline Product dry->end

Caption: General workflow for bulk recrystallization.

Methodology:

  • Dissolution: Place the crude solid in an Erlenmeyer flask (not a beaker, to minimize solvent evaporation) with a boiling chip or magnetic stir bar[5]. Add the chosen hot solvent in small portions, swirling and heating, until the solid is completely dissolved[10]. Use the minimum amount of hot solvent necessary to achieve dissolution to ensure the solution is saturated upon cooling[5].

  • Hot Filtration (if necessary): If insoluble impurities are present, they must be removed while the solution is hot. Add a small excess of hot solvent (~5-10% more) to prevent premature crystallization. Filter the hot solution by gravity through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask[12].

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals[9]. Rapid cooling can trap impurities.

  • Maximize Yield: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield of the crystalline product[17].

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel[17]. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor. Break the vacuum before adding the wash solvent, then reapply the vacuum[5].

  • Drying: Allow the crystals to dry on the filter funnel by pulling air through them for 15-20 minutes. Transfer the crystals to a watch glass for air drying or place them in a vacuum oven at a temperature well below the compound's melting point for complete solvent removal.

Working with a Binary Solvent System

If no single solvent is ideal, a binary (two-solvent) system is an excellent alternative[8]. This involves a "good" solvent in which the compound is soluble and a "poor" or "anti-solvent" in which the compound is insoluble. The two solvents must be miscible. For this compound, promising pairs include Ethanol/Water and Ethyl Acetate/Hexane .

  • Dissolve the crude compound in the minimum amount of the boiling "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached[8].

  • Add a few drops of the "good" hot solvent to just redissolve the precipitate and make the solution clear again.

  • Proceed with the cooling and isolation steps as described in Protocol 2.

Troubleshooting Common Issues

  • Oiling Out: The compound separates as a liquid instead of a solid. This occurs if the boiling point of the solvent is higher than the melting point of the solute, or if the solution is cooled too rapidly.

    • Solution: Reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool much more slowly. Seeding the solution with a pure crystal can also help.

  • No Crystal Formation: The solution remains clear even after cooling in ice. This usually means too much solvent was added.

    • Solution: Boil off some of the solvent to increase the concentration and allow the solution to cool again. Alternatively, gently scratching the inside of the flask with a glass rod at the solvent line can initiate nucleation.

  • Premature Crystallization during Hot Filtration: Crystals form in the funnel, blocking filtration.

    • Solution: Use a pre-heated funnel and receiving flask. Add a small excess of hot solvent to the solution before filtering to ensure it remains unsaturated.

References

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Education in Chemistry. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). DE1112984B - Process for the preparation of pyrazolone derivatives.
  • Al-Majedy, Y. K., Al-Amiery, A. A., & Kadhum, A. A. H. (2017). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. Retrieved from [Link]

  • Amrita Vishwa Vidyapeetham. (n.d.). Recrystallization. Amrita Virtual Lab. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. PubChem. Retrieved from [Link]

  • Parajuli, P., & Chhetri, A. (2013). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Procedure: Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]

  • Minnesota State University Moorhead. (n.d.). Recrystallization I. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]

  • Khan, I., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Center for Biotechnology Information. Retrieved from [Link]

  • Loh, W.-S., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. PubMed. Retrieved from [Link]

  • CAS. (n.d.). 5-Ethoxy-3-methyl-1-phenyl-1H-pyrazole. CAS Common Chemistry. Retrieved from [Link]

  • Latif, M., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Retrieved from [Link]

  • Fun, H.-K., et al. (2009). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. National Center for Biotechnology Information. Retrieved from [Link]

  • MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Retrieved from [Link]

Sources

Method

Application and Protocol Guide for the Purification of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This comprehensive guide details the essential purification methodologies for 5-ethoxy-4-phenyl-1...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the essential purification methodologies for 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The purity of this pyrazolone derivative is paramount for obtaining reliable data in downstream applications and for ensuring the safety and efficacy of potential therapeutic agents. This document provides an in-depth analysis of recrystallization and column chromatography techniques, grounded in established chemical principles. Each protocol is designed to be a self-validating system, offering researchers the rationale behind experimental choices to facilitate troubleshooting and adaptation.

Introduction: The Imperative for Purity

5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one belongs to the pyrazolone class of compounds, which are known for a wide spectrum of biological activities, including anti-inflammatory, antiviral, and antitumor properties.[1] The synthetic route to this compound, while effective, can often yield a crude product containing unreacted starting materials, intermediates, and side-products. These impurities can interfere with biological assays, lead to inaccurate structure-activity relationship (SAR) studies, and pose safety risks in preclinical and clinical development. Therefore, robust and efficient purification is a critical step in the research and development workflow.

This guide presents two primary, field-proven methods for the purification of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one: Recrystallization and Flash Column Chromatography . The choice between these methods will depend on the scale of the purification, the nature of the impurities, and the desired final purity level.

Foundational Principles of Purification

The successful purification of a chemical compound relies on exploiting the differences in the physicochemical properties between the target molecule and its contaminants. For 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one, the key properties to consider are its polarity, solubility in various organic solvents, and its crystalline nature.

Tautomerism

It is important to note that pyrazolone derivatives can exist in different tautomeric forms. The title compound can exist in keto and enol forms, and this equilibrium can be influenced by the solvent and solid-state packing forces. During crystallization, it has been observed that the keto form is often favored.[2][3] Understanding this behavior is crucial for consistent results.

Method 1: Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle is based on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at different temperatures.

Rationale for Solvent Selection

The ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at its boiling point. Conversely, the impurities should either be insoluble in the hot solvent or highly soluble at room temperature. For pyrazolone derivatives, a variety of solvents have been successfully employed.[4][5][6][7] A particularly relevant example is the recrystallization of the closely related 5-ethyl-4-phenyl-1H-pyrazol-3(2H)-one from an ethanol-chloroform 1:1 mixture.[2][8]

Protocol: Single-Solvent Recrystallization

This protocol is suitable when a single solvent with the desired solubility characteristics can be identified. Ethanol is often a good starting point for pyrazolone derivatives.[5][6][7]

Materials:

  • Crude 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

  • Ethanol (reagent grade)

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Condenser

  • Buchner funnel and flask

  • Filter paper

  • Ice bath

Procedure:

  • Place the crude solid in an Erlenmeyer flask with a stir bar.

  • Add a minimal amount of ethanol to just cover the solid.

  • Heat the mixture to a gentle boil with stirring.

  • Gradually add more hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent.

  • Once dissolved, remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals.

  • If crystals do not form, gently scratch the inside of the flask with a glass rod to induce nucleation.

  • Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Dry the purified crystals under vacuum.

Protocol: Binary-Solvent Recrystallization

This method is employed when a single solvent is not ideal. It involves a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble.[9]

Materials:

  • Crude 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

  • A "good" solvent (e.g., ethanol, ethyl acetate)

  • A "poor" solvent (e.g., water, hexane, petroleum ether)[4][10]

  • Equipment as listed in the single-solvent protocol.

Procedure:

  • Dissolve the crude solid in a minimal amount of the hot "good" solvent.

  • While the solution is still hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. This indicates the point of saturation.

  • If too much "poor" solvent is added, add a small amount of the hot "good" solvent to redissolve the precipitate.

  • Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in the single-solvent protocol.

Visualization of Recrystallization Workflow

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Slow Cooling to Room Temperature B->C D Ice Bath Cooling C->D E Vacuum Filtration D->E F Wash with Cold Solvent E->F G Dry Crystals F->G H Pure Product G->H

Caption: General workflow for purification by recrystallization.

Method 2: Flash Column Chromatography

Flash column chromatography is a preparative technique used to separate compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. It is particularly useful for separating mixtures with components of similar polarity.

Rationale and System Selection

For pyrazolone derivatives, silica gel is a commonly used stationary phase.[11][12] The mobile phase, or eluent, is typically a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate). The optimal solvent system is determined by thin-layer chromatography (TLC) to achieve good separation between the target compound and impurities.

Protocol: Silica Gel Flash Chromatography

Materials:

  • Crude 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

  • Silica gel (230-400 mesh)

  • Hexane and Ethyl Acetate (HPLC grade)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates, chamber, and UV lamp

Procedure:

  • TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various ratios of hexane and ethyl acetate. The ideal system will show the target compound with an Rf value of approximately 0.3-0.4.

  • Column Packing:

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent mixture.

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure there are no air bubbles or cracks in the silica bed.

    • Add another thin layer of sand on top of the silica gel.

  • Sample Loading:

    • Dry Loading (Preferred): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or methanol). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.[11]

    • Wet Loading: Dissolve the crude product in the absolute minimum amount of the eluent and carefully load it onto the top of the column.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply positive pressure (e.g., with a pump or inert gas) to achieve a steady flow rate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC.

    • Combine the fractions containing the pure product.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

Visualization of Chromatography Workflow

Chromatography_Workflow cluster_prep Preparation cluster_main Purification cluster_post Post-Processing A TLC Analysis for Eluent Selection B Pack Column with Silica Gel Slurry A->B C Dry Load Crude Sample onto Column B->C D Elute with Solvent Gradient C->D E Collect Fractions D->E F Analyze Fractions by TLC E->F G Combine Pure Fractions F->G H Evaporate Solvent G->H I Pure Product H->I

Caption: Step-by-step workflow for flash column chromatography.

Alternative and Advanced Purification Strategies

Acid-Base Extraction

If the impurities are significantly more or less acidic/basic than the pyrazolone, an acid-base extraction can be an effective preliminary purification step. Pyrazoles can be protonated or deprotonated, allowing for their transfer between aqueous and organic phases.[10]

Preparative High-Performance Liquid Chromatography (HPLC)

For achieving the highest possible purity, especially for separating closely related isomers or for small-scale purification, preparative HPLC is the method of choice. A reverse-phase C18 column with a mobile phase of acetonitrile and water, often with a formic or phosphoric acid modifier, is a common starting point for pyrazolone derivatives.[13] This method is scalable and can be used for isolating impurities.[13]

Troubleshooting Common Purification Issues

Problem Potential Cause Recommended Solution
Oiling out during recrystallization The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated.Use a lower-boiling point solvent. Add more solvent to reduce saturation.
Poor recovery from recrystallization Too much solvent was used. The compound is significantly soluble in the cold solvent.Reduce the initial volume of solvent. Use a solvent in which the compound has lower cold solubility.
Co-elution of impurities in column chromatography The polarity of the compound and impurity are too similar in the chosen eluent.Optimize the mobile phase with a shallower gradient or a different solvent system.[11]
Peak tailing in HPLC Secondary interactions between the analyte and the stationary phase. Column overload.Add a modifier like TFA to the mobile phase.[11] Reduce the sample load.[11]

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle organic solvents with care, as they are often flammable and can be toxic.

  • Consult the Safety Data Sheet (SDS) for all chemicals used.

References

  • Process for the preparation of pyrazolone derivatives.
  • Dealing with poor solubility of pyrazole deriv
  • Separation of Pyrazolone T on Newcrom R1 HPLC column. SIELC Technologies.
  • Loh, W.-S., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Venkatesh, M. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o403–o404. [Link]

  • Column chromatography conditions for separ
  • Al-Ghorbani, M., Chebude, Y., & Yilma, D. (2018). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Journal of Chemistry, 2018, 1–14. [Link]

  • How can I purify a pyrazole compound with a N-C-N bond without using a silica column?
  • Goh, K. L., Fun, H. K., V, V., & Ragavan, R. V. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2931. [Link]

  • Shahani, T., Fun, H.-K., Ragavan, R. V., Vijayakumar, V., & Venkatesh, M. (2011). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o399. [Link]

  • Parajuli, P., & Parajuli, B. (2012). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 28(4), 1641-1647. [Link]

  • Ali, A., Umar, M. I., Rao, H., Khan, Z., & Khan, S. A. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. DARU Journal of Pharmaceutical Sciences, 30(1), 115–130. [Link]

  • Method for purifying pyrazoles.
  • Al-Majid, A. M., Barakat, A., Al-Othman, Z. A., & Soliman, S. M. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. ACS Omega, 6(39), 25779–25789. [Link]

  • 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o403–o404. [Link]

  • [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
  • Pyrazole. ChemicalBook; 288-13-1.
  • Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3-dienes.
  • Archana, S. D., Banu, H. A. N., Kalluraya, B., Yathirajan, H. S., Balerao, R., & Butcher, R. J. (2014). 3-Methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 11), o1189. [Link]

  • Common issues and solutions in 5-Hydrazinyl-4-phenyl-1H-pyrazole reactions. BenchChem.
  • Wilewska, P., & Staszewska-Krajewska, O. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules, 27(22), 775. [Link]

  • Al-Zoubi, R. M., Al-Jaber, H. I., & Abu-Thiab, T. A. (2020). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry, 14(1), 22. [Link]

  • Trofimov, B. A., Schmidt, E. Y., Ushakov, I. A., Protasova, L. E., & Afonin, A. V. (2016). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one. Molbank, 2016(2), M890. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

Welcome to the technical support guide for the synthesis of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one. This document is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to explore the underlying chemistry, offering field-proven insights to help you optimize your reaction yield, troubleshoot common issues, and ensure the integrity of your results.

Core Synthesis Overview & Mechanism

The synthesis of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one typically proceeds via a two-step sequence: first, a Knorr-type condensation reaction between phenylhydrazine and diethyl phenylmalonate to form the pyrazolidinedione intermediate, followed by a selective O-alkylation to introduce the ethoxy group. Understanding this pathway is critical for troubleshooting.

Overall Reaction Scheme:

  • Step 1: Condensation: Phenylhydrazine + Diethyl Phenylmalonate → 4-Phenylpyrazolidine-3,5-dione

  • Step 2: O-Ethylation: 4-Phenylpyrazolidine-3,5-dione + Ethylating Agent → 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

The initial condensation is the cornerstone of pyrazolone synthesis.[1][2] It involves the reaction of a hydrazine with a 1,3-dicarbonyl compound, in this case, diethyl phenylmalonate. The reaction proceeds through a hydrazone intermediate, followed by intramolecular cyclization and dehydration (or loss of ethanol) to form the heterocyclic ring.[3]

Synthesis_Mechanism Phenylhydrazine Phenylhydrazine Hydrazone Hydrazone Intermediate Phenylhydrazine->Hydrazone + Diethyl Phenylmalonate (Condensation) DEM Diethyl Phenylmalonate DEM->Hydrazone Cyclized Cyclized Intermediate Hydrazone->Cyclized Intramolecular Cyclization Intermediate_Product 4-Phenylpyrazolidine-3,5-dione (Pyrazol-5-ol Tautomer) Cyclized->Intermediate_Product - EtOH Final_Product 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one Intermediate_Product->Final_Product + Base Ethylating_Agent Ethylating Agent (e.g., Ethyl Iodide) Ethylating_Agent->Final_Product

Caption: General synthetic pathway for 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

Frequently Asked Questions (FAQs)

Q1: What are the critical starting materials and reagents for this synthesis?

The primary starting materials are diethyl phenylmalonate and phenylhydrazine . Diethyl phenylmalonate can be synthesized via methods like the Claisen condensation followed by decarbonylation or through modern copper-catalyzed arylations.[4][5] Phenylhydrazine is commercially available, often as the hydrochloride salt, which may require neutralization or the addition of a base.[6][7] For the second step, a suitable ethylating agent like ethyl iodide or diethyl sulfate is required, along with a base to generate the enolate.

Q2: What is a reliable general protocol to start with?

A robust starting point involves two distinct steps:

  • Condensation: Dissolve diethyl phenylmalonate (1 equivalent) in a suitable solvent like ethanol or acetic acid. Add phenylhydrazine (1-1.1 equivalents). If using phenylhydrazine hydrochloride, add a base like sodium acetate (1 equivalent).[7] Reflux the mixture for 4-8 hours, monitoring by Thin Layer Chromatography (TLC). Upon completion, cool the mixture to precipitate the intermediate, 4-phenylpyrazolidine-3,5-dione, which can be isolated by filtration.[3]

  • O-Ethylation: Suspend the dried intermediate in a solvent like acetone or DMF. Add a base such as potassium carbonate (1.5-2 equivalents) and an ethylating agent like ethyl iodide (1.2 equivalents). Stir the reaction at room temperature or gentle heat (40-50 °C) until TLC shows complete conversion. The final product is then isolated after a standard aqueous workup and purification.

Q3: How can I monitor the reaction's progress effectively?

Thin Layer Chromatography (TLC) is the most common method.[1][3]

  • Mobile Phase: A mixture of hexanes and ethyl acetate (e.g., 7:3 or 1:1 v/v) is typically effective.

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings in the starting materials and product. Staining with potassium permanganate can also be useful.

  • Analysis: The product, being more polar than diethyl phenylmalonate but potentially less polar than phenylhydrazine, will have a distinct Rf value. The intermediate pyrazolidinedione is often highly polar and may remain at the baseline in less polar solvent systems.

For more precise analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the formation of the desired product by its mass-to-charge ratio (m/z).[1]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Issue 1: Low or No Product Yield

Q: My final yield is disappointingly low. What are the most likely causes and how can I improve it?

Low yields in pyrazolone synthesis are a common challenge and can often be traced back to several key factors.[1]

  • Cause A: Purity of Starting Materials

    • Insight: Phenylhydrazine is susceptible to air oxidation, turning dark and forming impurities that can inhibit the reaction or lead to side products.[1][6] Diethyl phenylmalonate can undergo hydrolysis if exposed to moisture.

    • Solution: Use freshly opened or distilled phenylhydrazine. Ensure your diethyl phenylmalonate is pure and dry. Purity can be checked by NMR or GC-MS.

  • Cause B: Suboptimal Reaction Conditions

    • Insight: The condensation reaction is sensitive to temperature, solvent, and pH.[1] An incorrect pH can reduce the nucleophilicity of the hydrazine.[1] Insufficient temperature or reaction time can lead to incomplete conversion.

    • Solution: Systematically optimize your reaction conditions. An acidic catalyst (e.g., a few drops of glacial acetic acid or HCl) can facilitate the initial hydrazone formation, while a basic medium is often used for the cyclization itself.[8][9]

ParameterCondition 1 (Acidic)Condition 2 (Neutral/Base)Rationale & Comments
Solvent Glacial Acetic AcidEthanol, TolueneAcetic acid can act as both solvent and catalyst. Ethanol is a common, effective solvent for reflux.[10]
Catalyst Self-catalyzedSodium Acetate (if using HCl salt)The choice depends on the form of phenylhydrazine used.
Temperature 80-110 °C (Reflux)80 °C (Reflux)Monitor by TLC to avoid decomposition from prolonged heating.
Time 4-8 hours6-12 hoursReaction times vary; empirical determination by TLC is crucial.[1]
Typical Yield 70-90%60-85%Yields are highly dependent on substrate purity and precise conditions.
  • Cause C: Incorrect Stoichiometry

    • Insight: While a 1:1 molar ratio is theoretically required, side reactions can consume the hydrazine.

    • Solution: Employing a slight excess of the hydrazine (e.g., 1.05-1.2 equivalents) can help drive the reaction to completion.[1] However, a large excess will complicate purification.

Caption: A logical workflow for diagnosing and solving low reaction yields.
Issue 2: Formation of Multiple Side Products

Q: My TLC plate shows several unexpected spots. What are these impurities and how can I prevent them?

The formation of multiple products is often due to incomplete reactions or competing chemical pathways.

  • Likely Impurity A: Unreacted Starting Materials

    • Insight: This is the simplest explanation and indicates an incomplete reaction.

    • Prevention: Increase the reaction time or temperature, and re-evaluate your catalyst system. Ensure efficient mixing.

  • Likely Impurity B: Hydrazone Intermediate

    • Insight: The initial condensation product is a hydrazone, which must then cyclize. If cyclization is slow or stalls, this intermediate will persist.[3]

    • Prevention: Ensure conditions are suitable for cyclization. Switching to a higher boiling point solvent or adding an appropriate acid or base catalyst can promote the ring-closing step.[10]

  • Likely Impurity C: N-Ethylated Product

    • Insight: During the second step, alkylation can occur on the nitrogen atom (N1 or N2) in addition to the desired oxygen atom, leading to isomeric impurities.

    • Prevention: The regioselectivity of alkylation (O- vs. N-alkylation) is highly dependent on the base, solvent, and counter-ion. Aprotic polar solvents (like DMF) and bases with larger cations (like K₂CO₃) often favor O-alkylation.

Issue 3: Difficulty in Product Purification

Q: I'm struggling to get a pure product after workup. What purification strategies do you recommend?

  • Strategy A: Recrystallization

    • Insight: This is the most effective method for obtaining highly pure crystalline solids.

    • Protocol: Ethanol is a common choice for recrystallizing pyrazolone derivatives.[3] Other potential solvent systems include ethanol-water mixtures or chloroform-ethanol.[11] Experiment with small quantities to find the ideal solvent system that dissolves the compound when hot but allows for good crystal formation upon cooling.

  • Strategy B: Column Chromatography

    • Insight: If recrystallization fails or if impurities are very similar in polarity to the product, flash column chromatography is necessary.[3]

    • Protocol:

      • Stationary Phase: Silica gel (230-400 mesh).

      • Mobile Phase: A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% EtOAc in hexanes) and gradually increase the polarity to elute your product. The highly polar intermediate and phenylhydrazine impurities will remain on the column longer.

References

  • Yadav, J. S., et al. (2015). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. RSC Advances. Retrieved from [Link]

  • Friščić, T., et al. (2012). One-pot multistep mechanochemical synthesis of fluorinated pyrazolones. ResearchGate. Retrieved from [Link]

  • Wikipedia. (n.d.). Diethyl phenylmalonate. Wikipedia. Retrieved from [Link]

  • Slideshare. (n.d.). Synthesis of Pyrazole. Slideshare. Retrieved from [Link]

  • Google Patents. (n.d.). CN115925543A - Synthesis method of diethyl phenylethylmalonate. Google Patents.
  • SciELO México. (2016). Synthesis of New Hispolon Derived Pyrazole Sulfonamides for Possible Antitubercular and Antimicrobial Agents. SciELO México. Retrieved from [Link]

  • Perkin Transactions. (1989). Synthetic Route to Diethyl Alkyl(substituted Ary1)malonates with the Aid of Temporary Arene. Perkin Transactions. Retrieved from [Link]

  • Journal of Enzyme Inhibition and Medicinal Chemistry. (2017). Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Taylor & Francis Online. Retrieved from [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl phenylmalonate. Organic Syntheses. Retrieved from [Link]

  • Google Patents. (n.d.). CN101367763A - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. Google Patents.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of pyrazole based pyrido[2,3-d] pyrimidine-diones under thermal conditions. ResearchGate. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Ethyl-2-(4-fluorophenyl)-4-phenoxy-1H-pyrazol-3(2H)-one. NIH. Retrieved from [Link]

  • National Institutes of Health. (2011). 5-Methoxymethyl-4-phenoxy-1H-pyrazol-3-ol. NIH. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. NIH. Retrieved from [Link]

  • PubMed. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. PubMed. Retrieved from [Link]

Sources

Optimization

Separating N-alkylation vs O-alkylation byproducts in pyrazolone synthesis

This technical guide addresses the regioselectivity challenges inherent in pyrazolone alkylation. It is designed for researchers requiring actionable troubleshooting for separating N-alkyl (lactam-like) and O-alkyl (alko...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the regioselectivity challenges inherent in pyrazolone alkylation. It is designed for researchers requiring actionable troubleshooting for separating N-alkyl (lactam-like) and O-alkyl (alkoxypyrazole) byproducts.

The Core Challenge: Tautomeric Ambivalence

Pyrazolones (specifically 5-pyrazolones) are "chameleon" substrates. They exist in a tautomeric equilibrium between three forms: the CH-form , the OH-form (enol), and the NH-form (hydrazone-like).

  • N-Alkylation: Occurs via the NH-form or the delocalized anion attacking at Nitrogen. This yields the thermodynamically stable "antipyrine-like" structure (often a solid).

  • O-Alkylation: Occurs via the OH-form attacking at Oxygen. This yields an alkoxypyrazole (often an oil), which is kinetically favored under hard-nucleophile conditions but thermodynamically less stable.

  • C-Alkylation: Occurs at the C4 position, usually requiring specific conditions (not the focus of this guide, but a potential impurity).

Visualizing the Pathway

The following diagram illustrates the divergence points in the synthesis.

PyrazolonePathways Start 5-Pyrazolone Substrate Base Deprotonation (Base) Start->Base Anion Delocalized Anion Base->Anion N_Prod N-Alkyl Product (Thermodynamic) Polar/Solid Anion->N_Prod Soft Electrophile Polar Aprotic Solvent (e.g., DMF, MeI) O_Prod O-Alkyl Product (Kinetic) Non-polar/Oil Anion->O_Prod Hard Electrophile O-Selective Conditions (e.g., Ag salts) C_Prod C-Alkyl Product (C4-Substitution) Anion->C_Prod C-Attack

Figure 1: Reaction pathways showing the divergence between N-alkylation (green path) and O-alkylation (red path) based on reaction conditions.

Diagnostic & Triage: "What do I have?"

Before attempting separation, you must confirm the ratio of isomers.[1] Do not rely solely on LCMS, as N-alkyl and O-alkyl isomers have identical masses.

FAQ: How do I distinguish isomers by NMR?

Answer: The most definitive method is Carbon-13 (


C) NMR , followed by Proton (

H) NMR.
FeatureN-Alkyl Product (Target)O-Alkyl Product (Byproduct)Mechanistic Reason

C Carbonyl
Signal Present (~160–175 ppm)Signal Absent (Shifted to ~150–160 ppm)N-alkylation retains the C=O (amide/lactam) bond. O-alkylation converts C=O to C-O-C (ether).

H Alkyl Shift
Upfield (e.g., N-Me: 3.2 – 3.6 ppm)Downfield (e.g., O-Me: 3.8 – 4.1 ppm)Oxygen is more electronegative than Nitrogen, deshielding the adjacent protons.
IR Spectrum Strong C=O stretch (1650–1700 cm⁻¹)Weak/No C=O; Strong C-O stretch Retention vs. loss of the carbonyl functionality.
Physical State Often Crystalline Solid Often Oil / Amorphous N-alkyl pyrazolones have high dipole moments and stack well; O-alkyl ethers disrupt packing.

Critical Check: If your


C NMR shows a peak above 165 ppm, you have the N-alkyl species. If the highest peak is <160 ppm and you see a new peak corresponding to an ether carbon, you have the O-alkyl species.

Separation Protocols

If you have a mixture, use the following workflows.

Method A: Chromatography (The Polarity Difference)

Principle: N-alkyl pyrazolones are significantly more polar than O-alkyl pyrazoles.

  • N-Alkyl: Lactam-like structure; high dipole moment; interacts strongly with Silica.

  • O-Alkyl: Ether-like structure; pseudo-aromatic; interacts weakly with Silica.

Protocol:

  • TLC Analysis: Run TLC in 50% EtOAc/Hexane.

    • Top Spot (High Rf): O-Alkyl impurity.

    • Bottom Spot (Low Rf): N-Alkyl target.[2][3][4][5][6][7]

  • Flash Column:

    • Pack column with Silica Gel (40-63 µm).

    • Gradient: Start with 100% Hexane (or DCM) to elute the O-alkyl impurity.

    • Slowly increase polarity (e.g., to 5-10% MeOH in DCM or 50% EtOAc in Hexane) to elute the N-alkyl product.

Method B: Chemical Purification (The "Acid Wash")

Principle: O-alkyl pyrazoles (alkoxypyrazoles) are acid-labile enol ethers . They hydrolyze back to the starting material (parent pyrazolone) under acidic conditions. N-alkyl products are stable amides.

Protocol (Destructive Removal of O-Alkyl):

  • Dissolve the crude mixture in THF or Methanol.

  • Add 1M HCl (aq) or a few drops of concentrated HCl.

  • Stir at room temperature for 1–2 hours. (Monitor by TLC; the high Rf O-alkyl spot should disappear).

  • Workup:

    • Neutralize with NaHCO₃.

    • Extract with DCM/EtOAc.

    • The organic layer now contains N-alkyl product + Parent Pyrazolone .

  • Final Purification: The parent pyrazolone is usually much more polar or acidic (soluble in base) than the N-alkyl product, making chromatographic separation significantly easier than the original N vs O separation.

Synthesis Optimization (Prevention)

To avoid the need for difficult separations, steer the reaction using HSAB (Hard and Soft Acids and Bases) theory.

FAQ: How do I force N-Alkylation?

Answer: Treat the pyrazolone anion as an ambident nucleophile. Nitrogen is the "softer" center; Oxygen is the "harder" center.

Optimization Table:

VariableConditions for N-Alkylation (Target)Conditions for O-Alkylation (Avoid)
Solvent Polar Aprotic (DMF, DMSO, NMP). Solvates cations, leaving the "soft" N-anion available.Polar Protic (MeOH, EtOH) or Non-polar (THF) with specific cations.
Base Soft/Large Counterions (Cs₂CO₃, K₂CO₃). Soft cations associate loosely with the N/O center.Hard Counterions (Ag₂CO₃, NaH). Silver (Ag⁺) specifically coordinates Nitrogen, forcing electrophilic attack at Oxygen.
Temperature High Temperature (Reflux). Favors the thermodynamic product (N-alkyl).Low Temperature (0°C to RT). Favors the kinetic product (O-alkyl).
Electrophile Soft Electrophiles (Alkyl Iodides, Bromides).Hard Electrophiles (Alkyl Sulfates, Tosylates - though these are mixed).
Troubleshooting Workflow

Use this logic flow to determine your next step.

Troubleshooting Start Crude Reaction Mixture TLC Step 1: TLC Analysis (50% EtOAc/Hex) Start->TLC Decision Separation Needed? TLC->Decision MethodA Method A: Flash Column (Exploit Polarity) Decision->MethodA High Yield of Both MethodB Method B: Acid Hydrolysis (Destroy O-Alkyl) Decision->MethodB O-Alkyl is Minor (<15%) ResultA Pure N-Alkyl (Low Rf) MethodA->ResultA ResultB Mixture: N-Alkyl + Parent MethodB->ResultB FinalClean Simple Filtration/Wash (Remove Parent) ResultB->FinalClean FinalClean->ResultA

Figure 2: Logical workflow for selecting the appropriate purification strategy based on crude mixture composition.

References

  • Tautomerism and Regioselectivity: Katritzky, A. R.; Pozharskii, A. F. Handbook of Heterocyclic Chemistry, 2nd Ed.; Elsevier, 2000. (Foundational text on tautomeric equilibria in azoles).
  • NMR Characterization: Holzer, W., et al. "13C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives." ResearchGate, 2025.[8]

  • HSAB Theory Application: Pearson, R. G.[9] "Hard and Soft Acids and Bases."[9][10][11] Journal of the American Chemical Society, 1963, 85(22), 3533–3539.

  • Separation of Isomers: "Column chromatography conditions for separating pyrazole isomers." BenchChem Technical Guides, 2025.

  • Alkylation Mechanisms: "Alkylation of pyrazolones via the Mitsunobu reaction." Imperial College London Chemistry Archives.

Sources

Troubleshooting

Optimizing reaction temperature for 5-ethoxy-4-phenyl-3-pyrazolone formation

Status: Operational Role: Senior Application Scientist Subject: Thermodynamic & Kinetic Optimization of Reaction Temperature Executive Summary: The Temperature Paradox Synthesizing 5-ethoxy-4-phenyl-3-pyrazolone (an anal...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Role: Senior Application Scientist Subject: Thermodynamic & Kinetic Optimization of Reaction Temperature

Executive Summary: The Temperature Paradox

Synthesizing 5-ethoxy-4-phenyl-3-pyrazolone (an analog of the radical scavenger Edaravone) requires navigating a narrow thermodynamic window. You are managing two competing chemical imperatives:

  • Kinetic Requirement: High thermal energy is required to overcome the activation barrier for the intramolecular cyclization (ring closure) of the acyclic hydrazide intermediate.

  • Thermodynamic Stability: The O-ethoxy group is an enol ether functionality. Prolonged exposure to high temperatures—especially in acidic media—favors hydrolysis to the thermodynamically stable (but undesired) 3,5-pyrazolidinedione (hydroxyl form) or nucleophilic displacement by excess hydrazine.

This guide replaces "trial and error" with a mechanistic optimization protocol.

Mechanistic Energy Landscape

The following diagram illustrates the reaction pathway and the specific temperature thresholds where the reaction diverges toward product or impurity.

ReactionLandscape Reagents Reagents (Phenylhydrazine + Ethyl 3-ethoxy-2-phenylacrylate) Intermediate Acyclic Hydrazide (Kinetic Trap) Reagents->Intermediate T < 40°C Fast Kinetics Intermediate->Intermediate T < 60°C (Incomplete Cyclization) Product Target: 5-Ethoxy-4-phenyl-3-pyrazolone Intermediate->Product Cyclization Optimum: 78-85°C (Ethanol Reflux) Byproduct1 Impurity A: 3,5-Pyrazolidinedione (Hydrolysis) Product->Byproduct1 T > 100°C or H+ present (De-ethoxylation) Byproduct2 Impurity B: Rubazonic Acid Derivatives (Oxidative Coupling) Product->Byproduct2 O2 + High T (Oxidation/Dimerization)

Figure 1: Reaction pathway showing the "Goldilocks" zone for cyclization vs. degradation.

Optimization Protocol: The "Step-Ramp" Method

Do not simply "reflux overnight." This approach causes the loss of the labile ethoxy group. Use this staged temperature protocol to maximize yield.

Phase 1: The Nucleophilic Attack (Formation of Hydrazide)
  • Temperature: 0°C to 25°C (Room Temp)

  • Duration: 1–2 Hours

  • Mechanism: The hydrazine nitrogen attacks the ester carbonyl. This step is exothermic and kinetically fast.

  • Why Low Temp? High temperatures at this stage promote "double addition" (bis-hydrazides) or immediate polymerization.

Phase 2: The Cyclization (Ring Closure)
  • Temperature: 78°C (Ethanol Reflux) or 85°C (Acetonitrile)

  • Duration: Monitor by HPLC (Stop immediately upon consumption of intermediate, typically 3–5 hours).

  • Critical Control:

    • Solvent Choice: Use Absolute Ethanol .

    • Reasoning: Using methanol can lead to trans-etherification (swapping ethoxy for methoxy). Using water/acetic acid promotes hydrolysis.

    • Atmosphere: Argon/Nitrogen blanket is mandatory . Phenyl-pyrazolones are notorious for air-oxidation at reflux temperatures, turning the solution red (formation of azo-dimers).

Troubleshooting Guide

Symptom: Reaction mixture turns deep red/purple.
Possible CauseMechanistic ExplanationCorrective Action
Oxidative Dimerization At T > 80°C in air, the pyrazolone C4-proton is abstracted, leading to radical coupling (Rubazonic acid formation).1. Degas all solvents with N₂ for 15 mins before use.2. Add a radical scavenger (e.g., 1% Sodium Ascorbate) if compatible.3. Reduce temp to 60°C and extend time.
Symptom: Product precipitates as a high-melting solid (MP > 200°C) lacking the ethoxy group (NMR check).
Possible CauseMechanistic ExplanationCorrective Action
Acid-Catalyzed Hydrolysis The O-ethyl bond is acid-labile. Trace acid (from hydrazine HCl salt) + Heat = Hydrolysis to 3,5-dione.1. Ensure Hydrazine is used as the free base , not the HCl salt.2. If using salt, add exactly 1.05 eq. of NaOEt to neutralize.3. Avoid acetic acid as a solvent.
Symptom: Low Yield / Recovery of Acyclic Intermediate.[1]
Possible CauseMechanistic ExplanationCorrective Action
Kinetic Trapping The activation energy for ring closure (

) was not met. The intermediate hydrazide is stable at low temps.
1. Increase Temp to 78°C (Ethanol reflux).2. Add a Lewis Acid catalyst (e.g., 5 mol%

) to lower

without using proton acids.

Frequently Asked Questions (FAQs)

Q: Can I use Toluene (110°C) to drive the reaction faster? A: Not recommended. While toluene azeotropically removes water (driving the equilibrium), the temperature (110°C) is often too high for the O-ethoxy stability. If you must use toluene to remove water, run the reaction under partial vacuum to lower the boiling point to ~80°C.

Q: Why does the literature for Edaravone (3-methyl-1-phenyl-5-pyrazolone) suggest using Acetic Acid? A: Edaravone has a methyl group at position 3. The methyl group is chemically inert to acid. Your target has an ethoxy group, which is an enol ether . Acetic acid will hydrolyze your ethoxy group into a ketone/hydroxyl, destroying your target molecule. Do not follow Edaravone protocols blindly.

Q: How do I purify the product if it's colored? A: Do not use silica gel chromatography if possible, as the acidic nature of silica can hydrolyze the product.

  • Preferred: Recrystallization from Ethanol/Water (9:1) with a pinch of sodium dithionite (reducing agent) to bleach the oxidized colored impurities.

References

  • BenchChem Technical Support. (2025).[1][2] Troubleshooting the reaction mechanism of pyrazole formation.Link

  • RSC Perkin Transactions 2. (2002). Unexpected reactions of α,β-unsaturated esters with hydrazine hydrate.[3] (Mechanistic insight on temperature vs. cyclization pathways). Link

  • Journal of Heterocyclic Chemistry. (Various). Tautomerism and stability of 1-aryl-2-pyrazolin-5-ones. (General grounding on pyrazolone stability).[1] Link

  • Natural Sciences Publishing. (2021). Synthesis and Evaluation of Pyrazolone Compounds. (Protocol comparisons for substituted pyrazolones). Link

Sources

Optimization

Removing hydrazine impurities from 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

Subject: Removal of Hydrazine Impurities from 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one Executive Summary You are dealing with a Class 1 mutagenic impurity (ICH M7). Hydrazine ( ) is a high-potency genotoxin with limits typ...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Removal of Hydrazine Impurities from 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

Executive Summary

You are dealing with a Class 1 mutagenic impurity (ICH M7). Hydrazine (


) is a high-potency genotoxin with limits typically in the ppm/ppb range depending on daily dose.[1]

In the context of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one , the challenge is twofold:

  • Chemical Sensitivity: The 5-ethoxy group is an enol ether.[1] Strong acidic hydrolysis can cleave this group, reverting the molecule to the pyrazolidine-3,5-dione form.[1]

  • Physical Properties: Hydrazine is a polar, basic reducing agent that can occlude within the crystal lattice of pyrazolones or form persistent salts.

This guide prioritizes non-destructive scavenging and solubility-based exclusion .[1]

Part 1: Diagnostic & Detection (The "Is it there?" Phase)

Q: Why can't I see hydrazine on my standard HPLC chromatogram?

A: Hydrazine lacks a UV chromophore.[1] It does not absorb significantly above 200 nm.[1] You cannot rely on standard purity methods to clear this impurity.[1]

The Protocol: You must use Pre-column Derivatization .[1] Reacting the sample with an aldehyde (typically Benzaldehyde or 4-Bromobenzaldehyde) converts hydrazine into a highly conjugated azine (e.g., Benzaldehyde azine) which has strong UV absorbance at ~300-310 nm.[1]

Validation Check:

  • Dissolve sample in neutral buffer/organic mix (e.g., Phosphate buffer/Acetonitrile).

  • Add derivatizing agent (excess Benzaldehyde).

  • Incubate (typically 30 mins at ambient temp).

  • Run HPLC.[1][2][3][4] Look for the late-eluting azine peak.

Part 2: Remediation Protocols (The "Get it out" Phase)

Method A: The "Acetone Scavenge" (Primary Recommendation)

Best for: High levels (>1000 ppm) of hydrazine.

Mechanism: Acetone reacts rapidly with hydrazine to form acetone azine .[1] Unlike free hydrazine (which is polar and hydrogen-bond donating), acetone azine is lipophilic and does not hydrogen bond strongly with the pyrazolone product. It remains in the organic mother liquor during crystallization.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve your crude 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one in refluxing Ethanol (EtOH) .[1]

  • Scavenging: Add Acetone (5–10 equivalents relative to estimated hydrazine).

    • Critical Note: Do not use acid.[1][5] Keep conditions neutral to prevent ethoxy cleavage.[1]

  • Reflux: Hold at reflux for 1–2 hours.

    • Chemistry:

      
      
      
  • Crystallization: Slowly cool the solution. Add Water dropwise as an anti-solvent if necessary to induce precipitation.[1]

  • Filtration: Filter the solid.

  • Wash: Wash the cake with a cold Water/Acetone (9:1) mixture. The acetone azine stays in the filtrate.[1]

Method B: The "Resin Trap" (Polishing Step)

Best for: Low levels (10–100 ppm) requiring reduction to ppb levels.

Mechanism: Hydrazine is a base (


).[1] Using a sulfonic acid cation-exchange resin will protonate and trap the hydrazine, while the pyrazolone (being a weak acid/amphoteric) will pass through or elute easily.[1]

Step-by-Step Protocol:

  • Preparation: Select a macroporous strong acid cation exchanger (e.g., Amberlyst 15 or Dowex 50W ).[1]

  • Solvent Selection: Dissolve your compound in THF or Ethanol .[1] Avoid water to maximize the resin's affinity for the polar hydrazine.

  • Batch Treatment: Add resin (10–20% w/w relative to product) to the solution.[1]

  • Agitation: Stir gently at room temperature for 4–6 hours.

  • Filtration: Filter off the resin.[1] The hydrazine remains bound to the solid support.[1]

  • Recovery: Concentrate the filtrate to recover the purified product.

Part 3: Visualizing the Strategy

Workflow Logic: Scavenging Mechanism

HydrazineRemoval Crude Crude Pyrazolone (Contains N2H4) Reaction Reflux (1-2 hrs) Formation of Azine Crude->Reaction Acetone Reagent: Acetone (Excess) Acetone->Reaction Separation Crystallization & Filtration Reaction->Separation Cooling Filtrate Filtrate (Waste): Contains Acetone Azine (Lipophilic) Separation->Filtrate Mother Liquor Product Final Product: Purified Pyrazolone (< ppm N2H4) Separation->Product Solid Cake

Caption: The chemical scavenging pathway converting polar hydrazine into lipophilic acetone azine for separation.[1]

Decision Tree: Selecting the Right Protocol

DecisionTree Start Start: Determine Hydrazine Level HighLevel High Load (>500 ppm) Start->HighLevel LowLevel Trace Load (<50 ppm) Start->LowLevel MethodA Method A: Acetone Scavenge (Reflux + Crystallize) HighLevel->MethodA MethodB Method B: Resin Treatment (Amberlyst 15) LowLevel->MethodB Check QC Check (Derivatization HPLC) MethodA->Check MethodB->Check Pass Release (Compliant) Check->Pass < Limit Fail Reprocess Check->Fail > Limit Fail->MethodB Polishing

Caption: Operational logic for selecting the appropriate purification method based on impurity load.

Part 4: Data & Specifications

Solvent Compatibility Table
SolventSuitability for PyrazoloneSuitability for Hydrazine RemovalNotes
Ethanol High (Hot), Low (Cold)HighIdeal for recrystallization.[1]
Water LowHighHydrazine is highly soluble; Product is not.[1] Good anti-solvent.[1]
Acetone HighExcellent Acts as both solvent and chemical scavenger.[1]
DCM HighPoorHydrazine may precipitate but stick to the product electrostatically.[1]
Regulatory Limits (ICH M7)
Intake DurationPermitted Daily Exposure (PDE)
< 1 month120 µ g/day
1–12 months20 µ g/day
> 10 years1.5 µ g/day
Action: Calculate your ppm limit:

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use an acidic wash (e.g., 1N HCl) to protonate and remove the hydrazine? A: Proceed with extreme caution. While acid washing works for many amines, your molecule has an ethoxy enol ether at position 5. Strong aqueous acids can hydrolyze this ether, yielding the 4-phenyl-pyrazolidine-3,5-dione impurity.[1] If you must use acid, use a weak organic acid (Acetic acid) in a non-aqueous solvent, but Method A (Acetone) is safer for your specific structure.

Q: My product is turning yellow/orange. Is this hydrazine? A: Pure hydrazine is colorless.[1] A yellow/orange color often indicates oxidation of the pyrazolone ring (forming a conjugated diketone system) or the presence of azobenzene impurities if phenylhydrazine was used in the synthesis. However, hydrazine salts can catalyze oxidative degradation. Removing hydrazine often improves color stability.[1]

Q: Can I use 2,4-pentanedione (Acetylacetone) instead of Acetone? A: Yes. 2,4-pentanedione reacts with hydrazine to form 3,5-dimethylpyrazole .[1] This is a very stable, neutral organic molecule that is easily removed by recrystallization. It is often more effective than acetone but is harder to remove if used in large excess.[1] Use this if the Acetone method leaves residual hydrazine.[1]

References

  • ICH M7(R1) . Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. International Council for Harmonisation.[6][7] Link

  • Sun, M., et al. (2009) .[3] A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC–MS. Journal of Pharmaceutical and Biomedical Analysis. Link

  • Al-Rimawi, F.Development and validation of an HPLC-UV method for the determination of hydrazine in drug substance. (General Analytical Protocol reference).
  • Anderson, J.E., et al. Removal of Genotoxic Hydrazine Derivatives from Pharmaceutical Intermediates using Polymer-Supported Scavengers. Organic Process Research & Development. Link

Sources

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

<From the Scientist's Bench: A Comparative Guide to the Structural Elucidation of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one In the landscape of drug discovery and materials science, pyrazolone derivatives stand out for thei...

Author: BenchChem Technical Support Team. Date: February 2026

<From the Scientist's Bench: A Comparative Guide to the Structural Elucidation of 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

In the landscape of drug discovery and materials science, pyrazolone derivatives stand out for their diverse biological activities, including anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2] The precise characterization of their molecular architecture is paramount, as subtle structural variations can profoundly impact their function. This guide provides an in-depth analysis of a key analytical technique, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy, for the structural elucidation of a representative molecule: 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one.

Beyond a simple procedural outline, this document offers a comparative perspective, weighing the strengths and limitations of ¹H NMR against other vital spectroscopic techniques. Our objective is to equip researchers, scientists, and drug development professionals with the expertise to not only interpret complex spectral data but also to design robust, self-validating analytical workflows for the unambiguous characterization of novel chemical entities.

Section 1: The Subject Molecule - A Structural Overview

Before delving into spectral analysis, a foundational understanding of the molecule's structure is essential. 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a heterocyclic compound featuring a five-membered pyrazolone ring. This core is substituted with an ethoxy group at the C5 position and a phenyl group at the C4 position. The molecule exists in a keto-enol tautomerism, though crystallographic studies of similar structures suggest the keto form is predominant in the solid state.[3]

The key to ¹H NMR is identifying the unique proton environments within the molecule. A systematic breakdown reveals four distinct sets of protons, which will be the primary focus of our analysis:

  • Ethoxy Group Protons (-O-CH₂-CH₃): A methylene group (CH₂) and a methyl group (CH₃).

  • Phenyl Group Protons (-C₆H₅): Aromatic protons on the monosubstituted benzene ring.

  • Pyrazolone Ring Proton (-NH): An exchangeable proton on one of the nitrogen atoms.

  • Pyrazolone Ring Proton (-CH): Although the target molecule is 4-phenyl substituted, a proton would be present at C4 in the unsubstituted core. For the target molecule, this position is occupied by the phenyl group.

Caption: Molecular structure highlighting distinct proton environments.

Section 2: Decoding the ¹H NMR Spectrum - A Predictive Analysis

An experienced scientist does not simply acquire a spectrum; they predict it. This predictive approach, grounded in fundamental principles, transforms spectral interpretation from a passive exercise into an active process of hypothesis testing.[4][5]

Based on the structure, we can anticipate the key features of the ¹H NMR spectrum:

Proton Group Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration Rationale
Ethoxy CH₃~1.2 - 1.5Triplet (t)3HAliphatic protons adjacent to a CH₂ group (n+1 rule: 2+1=3).
Ethoxy CH₂~4.0 - 4.3Quartet (q)2HAliphatic protons adjacent to a CH₃ group (n+1 rule: 3+1=4) and deshielded by the adjacent oxygen atom.
Phenyl H~7.2 - 7.8Multiplet (m)5HAromatic protons in a region typical for a monosubstituted benzene ring.[6][7] The substitution pattern may lead to a complex, overlapping multiplet.
Pyrazolone NH~8.0 - 11.0Broad Singlet (br s)1HThe N-H proton is acidic and its chemical shift is highly dependent on solvent, concentration, and temperature.[8] It often appears as a broad signal due to quadrupole broadening and chemical exchange.

Section 3: Experimental Protocol for High-Fidelity Data Acquisition

The quality of spectroscopic data is inextricably linked to the rigor of the experimental protocol. A flawed sample preparation or poorly chosen acquisition parameter can lead to ambiguous or misleading results.[9][10][11]

G start Start: Purified Compound prep 1. Sample Preparation - Weigh 5-25 mg of sample. - Transfer to a clean vial. start->prep dissolve 2. Solvent Selection & Dissolution - Add ~0.6 mL of deuterated solvent (e.g., DMSO-d6). - Vortex to dissolve. prep->dissolve filter 3. Filtration & Transfer - Filter through glass wool into NMR tube. - Ensure sample height is optimal (~4-5 cm). dissolve->filter instrument 4. Instrument Setup - Insert sample into spectrometer. - Lock on deuterium signal. - Shim for homogeneity. filter->instrument acquire 5. Data Acquisition - Acquire ¹H Spectrum. - Optimize parameters (e.g., pulse angle, acquisition time). instrument->acquire process 6. Data Processing - Fourier Transform. - Phase and baseline correction. - Integrate signals. acquire->process analyze 7. Spectral Analysis - Assign peaks. - Analyze coupling constants and multiplicities. process->analyze end End: Interpreted Spectrum analyze->end

Caption: A validated workflow for NMR sample preparation and analysis.

Causality Behind Experimental Choices:

  • Solvent Selection: DMSO-d₆ is often a superior choice to CDCl₃ for pyrazolones. Its polarity aids in dissolving these often crystalline compounds, and more importantly, its hydrogen-bonding capability slows the chemical exchange rate of the N-H proton, resulting in a sharper, more easily identifiable signal.[12]

  • Sample Concentration: A concentration of 5-25 mg in ~0.6 mL of solvent is a standard practice that balances obtaining a good signal-to-noise ratio in a reasonable time without causing issues like peak broadening due to high viscosity.[11][13]

  • Internal Standard: While the residual solvent peak (e.g., DMSO at ~2.50 ppm) can be used for referencing, adding a small amount of an internal standard like Tetramethylsilane (TMS) provides a more accurate and universally accepted calibration point at 0.00 ppm.[9]

Section 4: Comparative Analysis - The Power of a Multi-Technique Approach

While ¹H NMR is a cornerstone of structural elucidation, relying on a single technique can be perilous. Ambiguities can arise, and orthogonal methods are required for a self-validating, trustworthy characterization.[14][15][16]

Technique Information Provided for 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one Strengths Limitations
¹H NMR Provides detailed information on the proton framework, including connectivity (via coupling) and the number of protons in each environment.Excellent for determining proton environments and their relative numbers. Non-destructive.Can have overlapping signals (e.g., in the aromatic region). Does not directly observe non-protonated carbons.[17]
¹³C NMR Reveals the number of unique carbon environments, including quaternary carbons (like C3, C4, and C5 of the pyrazolone ring) that are invisible in ¹H NMR.Complements ¹H NMR by providing a complete carbon skeleton map.Inherently much lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[11]
2D NMR (COSY, HSQC) COSY shows correlations between coupled protons (e.g., CH₂ and CH₃ of the ethoxy group). HSQC correlates each proton signal directly to its attached carbon.[18][19]Unambiguously confirms ¹H and ¹³C assignments by revealing direct and through-bond connectivities.[14][20][21] Essential for complex structures.Requires more instrument time and more advanced data interpretation skills.
Mass Spectrometry (MS) Determines the precise molecular weight and provides fragmentation patterns that can confirm the presence of key structural units (e.g., loss of the ethoxy or phenyl group).Extremely high sensitivity and accuracy for molecular weight determination. Confirms elemental composition.[15]Does not provide detailed connectivity information like NMR. Isomer differentiation can be challenging.
FTIR Spectroscopy Identifies key functional groups by their characteristic vibrational frequencies. Expect strong absorbances for C=O (keto group) around 1700 cm⁻¹ and N-H stretching around 3100-3300 cm⁻¹.[1][22]Fast, simple, and provides a quick "fingerprint" of the functional groups present.[23]Provides limited information about the overall molecular skeleton and connectivity.

Conclusion

The structural elucidation of a molecule like 5-ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a puzzle where each piece of spectroscopic data provides a crucial clue. ¹H NMR spectroscopy serves as the foundational tool, offering a detailed map of the proton framework. However, its true power is realized when its predictions are confirmed and its ambiguities are resolved by complementary techniques. A robust analytical workflow, integrating ¹H NMR with ¹³C NMR, 2D NMR, Mass Spectrometry, and FTIR, constitutes a self-validating system. This multi-faceted approach ensures the highest degree of confidence in the proposed structure, a non-negotiable standard for professionals in research and drug development.

References

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [Link]

  • Guan, S. H., et al. (2007). Structure Elucidation of a Pyrazolo[9][24]pyran Derivative by NMR Spectroscopy. Molecules, 12(5), 1103–1109. [Link]

  • Tiziani, S., et al. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Analytical Biochemistry, 398(2), 263–265. [Link]

  • Wang, L., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(1), 1044–1052. [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Al-Bayati, Y. K., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Scientific Reports, 12(1), 1918. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Al-Suhaimi, K. M., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(13), 5183. [Link]

  • Al-Hilfi, J. A., et al. (2018). STRUCTURAL STUDY OF COMPLEXES FROM HEXAFLUOROACETYLACETONE, PYRAZOLE, AND ITS PYRAZOLE DERIVATIVE WITH SOME METALS BY FT-IR, AND 1 H-NMR. ResearchGate. [Link]

  • Guan, X., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. bioRxiv. [Link]

  • Abraham, R. J., et al. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds. Spectroscopy Asia. [Link]

  • Quora. (2021). What are the pros and cons of NMR, mass spectroscopy, and IR spectrometry?[Link]

  • University of Liverpool Repository. (n.d.). PREDICTION OF 'H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [Link]

  • Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • RSC Publishing. (n.d.). Predicting paramagnetic 1H NMR chemical shifts and state-energy separations in spin-crossover host–guest systems. [Link]

  • Patsnap. (2025). NMR vs IR Spectroscopy: Determine Functional Groups. [Link]

  • ResearchGate. (2021). How does 2D NMR help to elucidate chemical structure?[Link]

  • The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

  • Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. [Link]

  • Loh, W.-S., et al. (2011). 5-Ethyl-4-phenyl-1H-pyrazol-3(2H)-one. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o403–o404. [Link]

  • ResearchGate. (2025). Molecular Spectroscopy in Organic Chemistry: IR, NMR, and Mass Analysis. [Link]

  • Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Journal of Chemical Information and Computer Sciences, 44(3), 805–815. [Link]

  • ResearchGate. (2025). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Analyst. (2004). The use of FTIR and NMR spectroscopies to study prepolymerisation interactions in nitrogen heterocycles. PubMed, 129(10), 1027-32. [Link]

  • Bruker. (n.d.). Exploring 2D HSQC NMR. [Link]

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Comparative

A Comparative Guide to ¹³C NMR Chemical Shifts for 5-ethoxy-4-phenyl-3-pyrazolone: An In-Depth Analysis of Predictive Methodologies vs. Analogous Experimental Data

The Significance of ¹³C NMR in Heterocyclic Chemistry The pyrazolone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Accurate assignment of ¹³C...

Author: BenchChem Technical Support Team. Date: February 2026

The Significance of ¹³C NMR in Heterocyclic Chemistry

The pyrazolone core is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with diverse biological activities.[1] Accurate assignment of ¹³C NMR signals is critical for confirming the successful synthesis of a target molecule, identifying isomers, and understanding the electronic environment of each carbon atom. The chemical shift (δ) of a carbon nucleus is highly sensitive to its local electronic environment, influenced by factors such as hybridization, substituent effects (both inductive and resonance), and steric interactions.[2][3] In complex heterocyclic systems like 5-ethoxy-4-phenyl-3-pyrazolone, these effects can be intricate, making spectral interpretation challenging without reliable reference data or predictive tools.

Predictive Methodologies for ¹³C NMR Chemical Shifts

In modern organic chemistry, computational methods for predicting NMR spectra have become indispensable tools.[4][5] These approaches range from empirical database-driven methods to more sophisticated quantum mechanical calculations. For this guide, we will consider two primary predictive approaches:

  • Database and Increment-Based Prediction: Software such as ACD/Labs NMR Predictor, ChemAxon's NMR Predictor, and the online tool NMRDB.org utilize large databases of experimentally assigned structures.[4][5][6] They employ algorithms that identify structural fragments and apply empirical increments to a base chemical shift, or use HOSE (Hierarchical Organisation of Spherical Environments) codes to find similar chemical environments.

  • Density Functional Theory (DFT) Calculations: This quantum mechanical approach, often using the Gauge-Invariant Atomic Orbital (GIAO) method, calculates the isotropic magnetic shielding constants of each nucleus.[7] These shielding constants are then converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (TMS). This method can be particularly powerful for novel structures not well-represented in databases.

Comparative Analysis: Predicted vs. Experimental Data

The following table presents a comparison of predicted ¹³C NMR chemical shifts for 5-ethoxy-4-phenyl-3-pyrazolone with experimental data from structurally related pyrazolone derivatives found in the literature. The predicted values were generated using a consensus of database-driven prediction tools.

Carbon AtomPredicted Chemical Shift (δ, ppm) for 5-ethoxy-4-phenyl-3-pyrazoloneExperimental Chemical Shift (δ, ppm) for Analogous Pyrazolones
C=O (C3)165 - 175~155-170 in various pyrazolones[8][9]
C4100 - 110~102-120 for C4 in similar systems[8][9]
C5150 - 160~140-160 for C5 in related structures[8][9]
Phenyl C1'130 - 135~125-138 for substituted phenyl rings on pyrazolones[10]
Phenyl C2'/C6'128 - 132~125-130 for ortho carbons in substituted phenyl rings[10]
Phenyl C3'/C5'125 - 129~120-130 for meta carbons in substituted phenyl rings[10]
Phenyl C4'120 - 125~115-125 for para carbons in substituted phenyl rings[10]
O-C H₂-CH₃60 - 70~60-65 for ethoxy groups on heterocyclic systems
O-CH₂-C H₃14 - 18~14-16 for terminal methyl of ethoxy groups[10]

Disclaimer: Predicted values are estimates and can vary between different software and methodologies. Experimental values are taken from various literature sources for compounds with similar structural motifs and may be influenced by different solvents and experimental conditions.

Experimental and Computational Protocols

Acquiring Experimental ¹³C NMR Data

A standard experimental protocol for acquiring ¹³C NMR spectra of a pyrazolone derivative would involve the following steps:

  • Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent can influence chemical shifts.[11]

  • NMR Instrument: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

    • Spectral Width: Typically 0-220 ppm.

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds to allow for full relaxation of quaternary carbons.

    • Number of Scans: Dependent on sample concentration, typically ranging from a few hundred to several thousand scans to achieve an adequate signal-to-noise ratio.

  • Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Chemical shifts are referenced to the solvent peak or an internal standard (e.g., TMS).

Workflow for Predictive ¹³C NMR Analysis

G cluster_0 Computational Prediction cluster_1 Experimental Comparison A Draw Structure of 5-ethoxy-4-phenyl-3-pyrazolone B Select Prediction Method (Database vs. DFT) A->B C Run Prediction Algorithm B->C D Generate Predicted Chemical Shift List C->D H Correlate Predicted and Experimental Shifts D->H Compare E Search Literature for Analogous Compounds F Extract Experimental ¹³C NMR Data G Assign Signals Based on Published Characterization G->H Compare I Refine Structural Assignment H->I

Caption: Workflow for comparing predicted and experimental ¹³C NMR data.

Discussion and Interpretation

The predicted chemical shifts for 5-ethoxy-4-phenyl-3-pyrazolone align well with the experimental ranges observed for analogous pyrazolone derivatives. The carbonyl carbon (C3) is expectedly deshielded, appearing in the downfield region of the spectrum. The C4 and C5 carbons of the pyrazolone ring have distinct chemical shifts due to their different electronic environments. The signals for the phenyl group are predicted to fall within the typical aromatic region, with some dispersion due to the attachment to the pyrazolone ring. The ethoxy group carbons are found in the expected upfield region.

It is important to note that while predictive tools provide a valuable starting point, they are not a substitute for experimental data. The accuracy of predictions can be influenced by the quality and size of the underlying database, as well as the specific algorithms employed.[12] For novel or highly complex structures, DFT-based calculations may offer a more accurate prediction, though they are more computationally intensive.

Conclusion

In the absence of direct experimental data for 5-ethoxy-4-phenyl-3-pyrazolone, a comparative approach utilizing predictive software and experimental data from analogous compounds provides a high degree of confidence in the expected ¹³C NMR chemical shifts. This guide demonstrates a robust workflow for researchers to follow when faced with similar challenges in structural elucidation. By combining computational predictions with a thorough understanding of the factors that influence chemical shifts in heterocyclic systems, scientists can make well-informed decisions in their research and development endeavors.

References

  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. Available from: [Link]

  • Synthesis of Pyrazolone Derivatives and Their Nanometer Ag(I) Complexes and Physicochemical, DNA Binding, Antitumor, and Theoretical Implementations. PMC. Available from: [Link]

  • New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. PMC. Available from: [Link]

  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate. Available from: [Link]

  • Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Mnova Predict | Accurate Prediction. Bruker. Available from: [Link]

  • The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available from: [Link]

  • NMR Predictor. ChemAxon Docs. Available from: [Link]

  • NMR Prediction. ACD/Labs. Available from: [Link]

  • 13C NMR chemical shifts of N‐unsubstituted‐ and N‐methyl‐pyrazole derivatives. ResearchGate. Available from: [Link]

  • Predict 13C carbon NMR spectra. NMRDB.org. Available from: [Link]

  • CASPRE - 13 C NMR Predictor. Available from: [Link]

  • Factors That Influence NMR Chemical Shift. Chemistry LibreTexts. Available from: [Link]

  • 13C NMR spectroscopy • Chemical shift. Available from: [Link]

  • 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. Available from: [Link]

  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Digital CSIC. Available from: [Link]

  • A guide to 13c nmr chemical shift values. Compound Interest. Available from: [Link]

  • Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PMC. Available from: [Link]

  • Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Available from: [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. Available from: [Link]

  • Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]

  • Strategies for chemical synthesis of pyrazolone derivatives and their bio-significance. Available from: [Link]

  • 13 C NMR chemical shifts for compounds 1-15 in DMSO-d 6. ResearchGate. Available from: [Link]

  • Synthesis of 4-phenyl-5-pyrazolones 3. ResearchGate. Available from: [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-ethoxy-4-phenyl-3-pyrazolone

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry stands as an indispensable tool for the structural elucidation of novel chemical entities. For researchers in drug discovery and development, a thorough understanding of a molecule's fragmentation pattern is paramount for its unambiguous identification, impurity profiling, and metabolic studies. This guide provides a detailed exploration of the mass spectrometric behavior of 5-ethoxy-4-phenyl-3-pyrazolone, a heterocyclic compound of interest, by comparing its predicted fragmentation with established patterns of structurally related pyrazolone derivatives.

The Scientific Rationale: Understanding Fragmentation in Pyrazolone Systems

The fragmentation of a molecule under mass spectrometric conditions is not a random process; it is governed by the inherent stability of the resulting ions and neutral losses.[1][2] For pyrazolone derivatives, the fragmentation pathways are dictated by the core heterocyclic ring system and the nature of its substituents. The pyrazolone ring, with its two adjacent nitrogen atoms and a carbonyl group, presents several potential sites for bond cleavage.

In general, under electron ionization (EI), the initial event is the formation of a molecular ion (M+•). Subsequent fragmentation is driven by the expulsion of small, stable neutral molecules or radicals.[3][4] Common fragmentation processes in pyrazoles include the cleavage of the N-N bond, although this can be suppressed by N-substitution, and the loss of neutral molecules like HCN.[3][5][6] For pyrazolone derivatives, fragmentation is often initiated at the substituents or involves the rupture of the heterocyclic ring itself.[7][8]

Electrospray ionization (ESI), a softer ionization technique, typically results in the formation of a protonated molecule, [M+H]+.[9][10] Collision-induced dissociation (CID) of this precursor ion then induces fragmentation. The fragmentation pathways in ESI-MS/MS often involve the loss of neutral molecules from the protonated species and can provide complementary structural information to EI data.

Proposed Fragmentation Pathway of 5-ethoxy-4-phenyl-3-pyrazolone

Based on the foundational principles of mass spectrometry and analysis of related structures, we can predict the primary fragmentation pathways for 5-ethoxy-4-phenyl-3-pyrazolone. The structure contains several key features that will influence its fragmentation: the ethoxy group, the phenyl group, and the pyrazolone core.

A logical workflow for analyzing the fragmentation of 5-ethoxy-4-phenyl-3-pyrazolone is depicted below. This process begins with sample introduction and ionization, followed by mass analysis and fragmentation to elucidate the structure.

fragmentation_workflow cluster_sample_prep Sample Preparation & Introduction cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis & Interpretation Sample 5-ethoxy-4-phenyl-3-pyrazolone in solution Infusion Direct Infusion or LC Sample->Infusion Introduction Ionization Electrospray Ionization (ESI) [M+H]+ Infusion->Ionization Ionization MS1 MS1 Analysis (Precursor Ion Selection) Ionization->MS1 m/z analysis CID Collision-Induced Dissociation (CID) MS1->CID Isolation & Activation MS2 MS2 Analysis (Product Ion Scan) CID->MS2 Fragmentation Spectrum Mass Spectrum Acquisition MS2->Spectrum Detection Interpretation Fragmentation Pathway Elucidation Spectrum->Interpretation Analysis fragmentation_pathway M_H [M+H]+ m/z 219.11 F1 Loss of C2H4 (ethylene) m/z 191.08 M_H->F1 - C2H4 F2 Loss of C2H5O• (ethoxy radical) m/z 173.06 M_H->F2 - C2H5O• F6 Loss of C2H4 and CO m/z 163.08 M_H->F6 - (C2H4 + CO) F3 Loss of CO from F1 m/z 163.08 F1->F3 - CO F4 Phenyl Cation C6H5+ m/z 77.04 F5 Loss of N2 from F3 m/z 135.08 F3->F5 - N2 F6->F4 - C4H4N2O

Caption: Proposed fragmentation of 5-ethoxy-4-phenyl-3-pyrazolone.

Comparative Fragmentation Analysis

To provide a robust analytical framework, it is instructive to compare the predicted fragmentation of 5-ethoxy-4-phenyl-3-pyrazolone with experimentally determined fragmentation patterns of related pyrazolone structures.

CompoundKey Fragments (m/z)Interpretation of Key FragmentsReference
5-ethoxy-4-phenyl-3-pyrazolone (Predicted) 191, 173, 163, 77Loss of ethylene from the ethoxy group; Loss of the ethoxy radical; Subsequent loss of carbon monoxide; Phenyl cation.N/A
Edaravone (1-phenyl-3-methyl-5-pyrazolone) 175 [M+H]+, 159, 132, 104, 77Protonated molecule; Loss of methane; Loss of HCN from pyrazolone ring; Phenyl isocyanate cation; Phenyl cation.[11]
5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3H-pyrazol-3-one 215 [M]+•, 122, 93Molecular ion; Rupture of the exocyclic CH-NH bond to form [C7H7N]+•; Aniline radical cation.[7]
Generic N-substituted Pyrazoles VariesOften show fragments corresponding to the loss of HCN and N2 from the heterocyclic ring.[3][4]

This comparative table highlights that while the core pyrazolone structure influences fragmentation (e.g., loss of CO, ring cleavage), the substituents play a dominant role in directing the initial fragmentation events. For our target molecule, the ethoxy group is a likely site of initial fragmentation, a feature absent in the compared analogs. The presence of the phenyl group in all these compounds consistently leads to the observation of a fragment at m/z 77, the phenyl cation, which serves as a useful diagnostic marker. [12]

Experimental Protocol for Mass Spectrometric Analysis

To validate the predicted fragmentation pattern, the following experimental protocol is recommended. This protocol is designed to be a self-validating system, ensuring data of high accuracy and reliability.

Objective: To acquire high-resolution mass spectra (MS and MS/MS) of 5-ethoxy-4-phenyl-3-pyrazolone to elucidate its fragmentation pattern.

Instrumentation:

  • A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Materials:

  • 5-ethoxy-4-phenyl-3-pyrazolone standard

  • HPLC-grade methanol or acetonitrile

  • HPLC-grade water

  • Formic acid (for positive ion mode) or Ammonium hydroxide (for negative ion mode)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of 5-ethoxy-4-phenyl-3-pyrazolone at 1 mg/mL in methanol.

    • Prepare a working solution by diluting the stock solution to 1 µg/mL with 50:50 methanol:water containing 0.1% formic acid.

  • Mass Spectrometer Tunning and Calibration:

    • Tune and calibrate the mass spectrometer according to the manufacturer's specifications to ensure high mass accuracy.

  • MS1 (Full Scan) Analysis:

    • Introduce the working solution into the ESI source via direct infusion at a flow rate of 5-10 µL/min.

    • Acquire full scan mass spectra in positive ion mode over a mass range of m/z 50-500.

    • Identify the protonated molecule [M+H]+.

  • MS2 (Product Ion Scan) Analysis:

    • Perform a product ion scan by selecting the [M+H]+ ion as the precursor.

    • Apply a range of collision energies (e.g., 10, 20, 40 eV) to induce fragmentation.

    • Acquire the product ion spectra.

  • Data Analysis:

    • Process the acquired spectra to identify the accurate masses of the precursor and product ions.

    • Propose elemental compositions for the observed fragments.

    • Correlate the observed fragments with the proposed fragmentation pathways.

Conclusion

The predictive fragmentation analysis of 5-ethoxy-4-phenyl-3-pyrazolone, when benchmarked against the known fragmentation of related pyrazolone derivatives, provides a powerful framework for its structural confirmation. The key predicted fragmentation pathways involve the initial loss from the ethoxy substituent, followed by cleavages within the pyrazolone ring. The presence of a phenyl group is expected to yield a characteristic ion at m/z 77. The provided experimental protocol offers a robust method for validating these predictions and serves as a foundational methodology for the analysis of novel pyrazolone-based compounds. This comprehensive approach, grounded in scientific principles and comparative data, is essential for advancing research and development in fields where the precise structural characterization of molecules is critical.

References

  • Shen, X., & Perreault, H. (1999). Electrospray ionization mass spectrometry of 1-phenyl-3-methyl-5-pyrazolone derivatives of neutral and N-acetylated oligosaccharides. Journal of Mass Spectrometry, 34(5), 502–510. [Link]

  • Stephens, E., et al. (2005). Oligosaccharide characterization and quantitation using 1-phenyl-3-methyl-5-pyrazolone derivatization and matrix-assisted laser desorption/ionization time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry, 19(6), 771-778. [Link]

  • Gohar, A. K. M. S., Kandeel, M. M., & El-Nakkady, S. S. (1986). Mass spectral fragmentation pattern of 5-methyl-4-[(phenylamino)methylene]-2,4-dihydro-3h-pyrazol-3-one and its 2-methyl and 2-phenyl derivatives. Indian Journal of Chemistry - Section B Organic and Medicinal Chemistry, 25(8), 864-866. [Link]

  • Meyer, M., et al. (2010). Electrospray Ionization Mass Spectrometry Reveals an Unexpected Coupling Product in the Copper-Promoted Synthesis of Pyrazoles. Organometallics, 29(21), 5433–5441. [Link]

  • de la Torre, B. G., et al. (2023). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Molecules, 28(8), 3495. [Link]

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]

  • Bignon, J., et al. (2021). HR-MS Analysis of the Covalent Binding of Edaravone to 5-Formylpyrimidine Bases and a DNA Oligonucleotide Containing a 5-Formylcytidine Residue. Journal of the American Society for Mass Spectrometry, 32(6), 1476–1484. [Link]

  • Nishiwaki, T. (1967). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 885-888. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]

  • Tighaduart, H., et al. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 23(10), 2465. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836. [Link]

  • Wang, G., et al. (2021). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. ACS Omega, 6(38), 24751–24762. [Link]

  • Salghi, R., et al. (2017). Figure S20. Fragmentation pathways predicted by a mass spectra... ResearchGate. [Link]

  • Al-Obaid, A. M., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences, 13(1), 1-10. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

  • Spectral Database for Organic Compounds (SDBS). (n.d.). 5-Ethoxy-3-methyl-1-(4-methoxyphenyl)-pyrazole. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Cuyckens, F., & Claeys, M. (2004). Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry. Journal of Mass Spectrometry, 39(12), 1385-1396. [Link]

  • Wang, X., et al. (2013). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 18(12), 14785-14795. [Link]

  • University of Arizona. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. [Link]

  • Kertesz, V., et al. (2014). Electrospray ionization–tandem mass spectrometric study of fused nitrogen‐containing ring systems. Journal of Mass Spectrometry, 49(5), 405-413. [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). [Link]

  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

  • University of Puget Sound. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Okafor, E. C. (1980). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Zeitschrift für Naturforschung B, 35(8), 1019-1023. [Link]

  • Chemistry Stack Exchange. (2015). Fragmentation of phenyl radical cations in mass spectrometry. [Link]

  • Hawkes, J. A., et al. (2016). Investigating the Ionization of Dissolved Organic Matter by Electrospray. Analytical Chemistry, 88(16), 8037–8044. [Link]

  • Mandal, M. K., & Mandal, A. K. (2011). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. ResearchGate. [Link]

  • Zhang, Y., et al. (2023). A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Molecules, 28(15), 5853. [Link]

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Comparative

Elemental Analysis Guide: Characterization of C11H12N2O2 Derivatives (Tryptophan Scaffold)

Executive Summary Objective: This guide provides a technical framework for the elemental characterization of small molecule drugs, specifically focusing on the C11H12N2O2 scaffold (e.g., Tryptophan and its indole derivat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical framework for the elemental characterization of small molecule drugs, specifically focusing on the C11H12N2O2 scaffold (e.g., Tryptophan and its indole derivatives).

The Challenge: In drug development, confirming molecular identity (HRMS) is insufficient. Regulatory bodies (FDA, EMA) and top-tier journals (JOC, ACS) require proof of bulk purity . While High-Resolution Mass Spectrometry (HRMS) confirms the presence of the molecule, it fails to detect trapped solvents, inorganic salts, or moisture.

The Solution: Classical Elemental Analysis (Combustion Analysis/CHNS) remains the gold standard for establishing bulk purity. However, Quantitative NMR (qNMR) has emerged as a powerful, non-destructive alternative. This guide compares these methodologies, provides the specific theoretical calculations for C11H12N2O2, and outlines a self-validating experimental protocol.

Theoretical Framework: The C11H12N2O2 Scaffold

The molecular formula C11H12N2O2 most commonly corresponds to Tryptophan (an essential amino acid and common pharmacophore). Accurate calculation of theoretical percentages is the prerequisite for any experimental validation.

Atomic Weights (IUPAC Standard)
  • Carbon (C): 12.011 g/mol

  • Hydrogen (H): 1.008 g/mol [1]

  • Nitrogen (N): 14.007 g/mol

  • Oxygen (O): 15.999 g/mol

Calculation of Theoretical Composition

Molecular Weight (MW) Calculation:





Percentage Composition:

  • % Carbon:

    
    
    
  • % Hydrogen:

    
    
    
  • % Nitrogen:

    
    
    
  • % Oxygen:

    
    
    

Critical Insight: Tryptophan derivatives are often hygroscopic. If your experimental %H is significantly higher than 5.92%, or %C is lower than 64.69%, the sample likely contains trapped water. A hemihydrate (


) would shift the MW to ~213.24, altering all theoretical values.

Comparative Analysis: CHNS vs. HRMS vs. qNMR

For a drug development professional, choosing the right characterization method depends on the stage of development (Discovery vs. CMC).[2]

Method Comparison Matrix
FeatureMethod A: Combustion Analysis (CHNS) Method B: High-Res Mass Spec (HRMS) Method C: Quantitative NMR (qNMR)
Primary Output % Composition by weight (Bulk Purity)Exact Mass (Molecular Identity)Molar Purity & Structure
Sample Req. 2–5 mg (Destructive)< 0.1 mg (Non-destructive)5–20 mg (Non-destructive)
Solvent Detection Indirect (Discrepancy in data)Fails (Usually invisible)Excellent (Visible peaks)
Inorganic Salts Detected as Ash/ResidueFails (Does not ionize)Fails (Invisible in 1H NMR)
Precision

(Absolute)
< 5 ppm (Mass accuracy)

(Typical)
Regulatory Status Mandatory (New Chemical Entities)Supporting EvidenceAccepted with Validation
Analytical Decision Workflow

The following diagram illustrates the logical flow for characterizing a new C11H12N2O2 derivative.

AnalyticalWorkflow Start New C11H12N2O2 Derivative Synthesized HRMS Step 1: HRMS (Confirm Identity) Start->HRMS PurityCheck Is Mass < 5ppm Error? HRMS->PurityCheck PurityCheck->Start No (Wrong Molecule) qNMR Step 2: 1H NMR / qNMR (Check Solvents/Structure) PurityCheck->qNMR Yes SolventFree Trapped Solvents? qNMR->SolventFree Dry Lyophilize / Vacuum Dry (Remove Solvents) SolventFree->Dry Yes CHNS Step 3: Combustion Analysis (CHNS) SolventFree->CHNS No Dry->CHNS Result Compare Experimental vs. Theoretical (± 0.4%) CHNS->Result Pass PASS: Publish / Proceed to Bioassay Result->Pass Within 0.4% Fail FAIL: Recalculate for Solvates or Repurify Result->Fail > 0.4% Diff

Figure 1: Decision tree for characterizing small molecule drug candidates. Note that HRMS confirms identity, while CHNS confirms bulk purity.

Experimental Protocol: Automated Combustion Analysis

This protocol is designed for the Dumas Method , which is superior for nitrogen-containing heterocycles (like Indoles/Tryptophan) compared to the older Kjeldahl method.

Pre-requisites
  • Instrument: Elemental Analyzer (e.g., Elementar vario, PerkinElmer 2400).

  • Carrier Gas: Helium (99.999% purity).

  • Combustion Gas: Oxygen (99.995% purity).

  • Calibration Standard: Acetanilide (C8H9NO) or Sulfanilamide.

Step-by-Step Methodology
  • Sample Preparation (Critical):

    • Dry the C11H12N2O2 derivative under high vacuum (< 1 mbar) at 40–50°C for 24 hours. Tryptophan derivatives strongly bind water.

    • Self-Validating Step: Run a TGA (Thermogravimetric Analysis) or simple melting point check to ensure no solvent loss occurs during the weighing process.

  • Weighing:

    • Use a microbalance with precision to

      
       mg (1 µg).
      
    • Weigh 2.0 – 3.0 mg of sample into a tin capsule.

    • Tip: For Tryptophan derivatives (refractory nature), add ~5 mg of Tungsten Trioxide (WO3) powder to the capsule. This acts as a combustion aid to prevent char formation which leads to low %C results.

  • Combustion:

    • The tin capsule is dropped into the combustion tube at 950–1150°C .

    • Flash Combustion: The tin reacts exothermically with oxygen, raising the local temperature to ~1800°C, ensuring complete breakdown of the indole ring.

  • Reduction & Separation:

    • Gases (

      
      ) pass over hot copper wires (~600°C).
      
    • 
       is reduced to 
      
      
      
      .
    • Gases are separated via TPD (Temperature Programmed Desorption) or GC columns.

  • Detection:

    • Thermal Conductivity Detector (TCD) measures the signals against the calibration curve.

The Combustion Logic Flow

CombustionProcess Sample Sample + Sn Capsule (+ WO3) Furnace Combustion Furnace (1150°C + O2) Sample->Furnace Flash Combustion Reduction Reduction Tube (Cu @ 600°C) Furnace->Reduction NOx -> N2 Traps Separation Columns (Adsorption) Reduction->Traps Gas Clean-up Detector TCD Detector (Measure N2, CO2, H2O) Traps->Detector Quantification

Figure 2: The Dumas combustion train. The addition of WO3 (Tungsten Trioxide) is a specific optimization for stable aromatic systems like Tryptophan.

Data Interpretation & Acceptance Criteria

To validate your C11H12N2O2 derivative for publication or regulatory filing, you must meet specific tolerances.

The "Journal of Organic Chemistry" Standard

The universally accepted standard for purity is that Found values must be within


  of Calculated  values.

Example Calculation for C11H12N2O2:

ElementCalculated (%)Acceptable Range (Low)Acceptable Range (High)
Carbon 64.6964.2965.09
Hydrogen 5.925.526.32
Nitrogen 13.7213.3214.12
Troubleshooting Failures

If your data fails the


 test, use this diagnostic logic:
  • High %H, Low %C: Sample is wet. Recalculate assuming

    
     or 
    
    
    
    mole of water.
    • Calculation: Add 18.015 (H2O) to MW. New MW = 222.24. Recalculate %C. If this matches your data, report as "C11H12N2O2 · H2O".

  • Low %C, Low %N: Incomplete combustion. The indole ring did not fully burn. Solution: Increase oxygen flow or add more WO3 oxidant.

  • High %C: Trapped organic solvent (e.g., Ethyl Acetate or DCM). Verify with qNMR .

References

  • American Chemical Society. (2025). Journal of Organic Chemistry Author Guidelines: Characterization of New Compounds. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2000).[3] Guidance for Industry Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay.[2][4] Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). L-Tryptophan Standard Reference Data.[5] Retrieved from [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications.[6] Progress in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

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Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Waste Management of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one

Executive Summary & Scientific Context 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a substituted pyrazolone derivative, structurally analogous to Edaravone (MCI-186) . While often used in neuroprotection research for its f...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one is a substituted pyrazolone derivative, structurally analogous to Edaravone (MCI-186) . While often used in neuroprotection research for its free-radical scavenging properties, its disposal requires strict adherence to protocols designed for bioactive nitrogenous heterocycles.

The Core Directive: As a research chemical with limited specific toxicological data, this compound must be handled under the Precautionary Principle . It is to be treated as a suspected aquatic toxin and a potential sensitizer , mirroring the safety profile of its parent class. Under no circumstances should this compound enter municipal water systems.

Chemical Characterization & Hazard Identification

To determine the correct waste stream, we must analyze the molecule's functional groups and stability.

FeatureSpecificationOperational Implication
Formula C₁₁H₁₂N₂O₂Contains Nitrogen; Non-Halogenated .[1][2][3][4][5][6]
Class Pyrazolone / HeterocycleHigh stability; requires incineration .
Solubility Low (Water), High (DMSO/MeOH)Mother liquors go to Organic Solvents .
Hazards H302 (Harmful if swallowed), H411 (Aquatic Tox)Zero-discharge to sink/drain.
Waste Stream Decision Logic

The following logic gate determines the classification of 5-Ethoxy-4-phenyl-1H-pyrazol-3(2H)-one waste.

WasteClassification Start Waste Material CheckState Physical State? Start->CheckState Solid Solid / Powder CheckState->Solid Liquid Solution / Mother Liquor CheckState->Liquid BinSolid Solid Waste Bin (Incineration) Solid->BinSolid Direct Path CheckHalogen Contains Halogens? (F, Cl, Br, I) Liquid->CheckHalogen NoHalogen No Halogens CheckHalogen->NoHalogen Structure Analysis BinLiquid Non-Halogenated Organic Waste NoHalogen->BinLiquid

Figure 1: Decision logic for classifying pyrazolone derivative waste. Note the absence of halogens directs liquid waste to the non-halogenated stream.

Operational Disposal Procedures

A. Solid Waste (Pure Compound & Contaminated Debris)

Scope: Expired API, weighing boats, contaminated gloves, and filter cakes.

  • Segregation: Do not mix with oxidizers (e.g., nitrates, perchlorates) to prevent exothermic reactions.

  • Containment: Place solid waste in a high-density polyethylene (HDPE) wide-mouth jar.

  • Labeling: Label clearly as "Hazardous Waste - Solid - Toxic Organic (Pyrazolone Derivative)."

  • Disposal Method: The only acceptable destruction method is High-Temperature Incineration at a licensed facility.

B. Liquid Waste (Mother Liquors & Rinsates)

Scope: Reaction mixtures (DMSO, Methanol, Ethanol) and initial rinsates.

  • pH Verification: Although the molecule is neutral, verify the waste solution pH is between 5–9 to prevent container corrosion.

  • Solvent Compatibility: Ensure the primary solvent (e.g., DMSO) is compatible with the "Non-Halogenated Organic" carboy.

  • Zero-Headspace Rule: Do not fill containers >90% full to allow for thermal expansion.

  • Deactivation: Chemical deactivation (e.g., bleach oxidation) is NOT recommended in the lab, as pyrazolone oxidation products can be complex and unpredictable. Rely on professional incineration.

C. Disposal Workflow Diagram

This workflow ensures chain-of-custody and safety compliance from the bench to the pickup point.

DisposalWorkflow Gen Waste Generation (Benchtop) Seg Segregation (Solid vs. Liquid) Gen->Seg Pack Packaging (HDPE / Glass) Seg->Pack Label Labeling (CAS + Hazard Class) Pack->Label Store Satellite Accumulation Area (Max 90 Days) Label->Store Pickup EHS Pickup / Incineration Store->Pickup

Figure 2: End-to-end operational workflow for waste management. Adherence to the "Satellite Accumulation" limit is critical for RCRA compliance.

Spill Response & Emergency Protocols

Immediate Action: Evacuate the immediate area if dust is airborne.[6]

ScenarioProtocol
Dry Spill (Powder) 1. Do not sweep dry. This generates hazardous dust.2. Cover with a wet paper towel (water or ethanol) to dampen.3. Scoop damp material into a waste jar.4. Wipe area 3x with soap and water.
Wet Spill (Solution) 1. Absorb with vermiculite or universal absorbent pads.2. Place saturated pads into the "Solid Waste" bin.3. Treat the surface with a mild detergent; do not use bleach (potential reactivity).
Skin Contact Wash immediately with soap and water for 15 minutes. Pyrazolones are absorbed through the skin.[7][8]

Regulatory Compliance (Grounding)

  • US (RCRA): This compound is not P-listed or U-listed specifically, but must be characterized by the generator (you) as a "Toxic" characteristic waste if aquatic toxicity data is extrapolated from Edaravone.

  • EU (REACH): Treat as Aquatic Chronic 2 (H411) based on structural analogs.

  • Transportation: When shipping waste, use UN 3077 (Environmentally hazardous substance, solid, n.o.s.) if the quantity exceeds exemption limits.

References

  • Cayman Chemical. (2025).[2][3][5] Safety Data Sheet: MCI-186 (Edaravone).[2]Link (Accessed via Search 1.11)

  • BenchChem. (2025).[3] Proper Disposal of Pyrazolone Derivatives: A Guide for Laboratory Professionals.Link (Accessed via Search 1.1)

  • TCI Chemicals. (2025).[3] Safety Data Sheet: Pyrazolone Analogs.[2]Link (Accessed via Search 1.4)

  • National Institutes of Health (NIH). (2018). Synthesis of Pyrazolone Derivatives and Their Physicochemical Implementations.Link (Accessed via Search 1.17)

Sources

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